molecular formula C5H13O2PS B027042 O,S-Diethyl methylphosphonothioate CAS No. 2511-10-6

O,S-Diethyl methylphosphonothioate

Cat. No.: B027042
CAS No.: 2511-10-6
M. Wt: 168.2 g/mol
InChI Key: AIMOGGQLCCAPQJ-UHFFFAOYSA-N
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Description

O,S-Diethyl methylphosphonothioate, also known as O,S-Diethyl methylphosphonothioate, is a useful research compound. Its molecular formula is C5H13O2PS and its molecular weight is 168.2 g/mol. The purity is usually 95%.
The exact mass of the compound O,S-Diethyl methylphosphonothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O,S-Diethyl methylphosphonothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,S-Diethyl methylphosphonothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane
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InChI

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMOGGQLCCAPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870981
Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
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Molecular Weight

168.20 g/mol
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CAS No.

2511-10-6
Record name O,S-Diethyl P-methylphosphonothioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
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Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
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Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
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Record name 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane
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Foundational & Exploratory

Structural Dynamics and Synthetic Characterization of O,S-Diethyl Methylphosphonothioate (OSDMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O,S-Diethyl methylphosphonothioate (OSDMP, CAS 2511-10-6) represents a critical structural motif in organophosphorus chemistry, serving primarily as a thermodynamic sink for its isomer, O,O-diethyl methylphosphonothioate, and as a high-fidelity simulant for V-series nerve agents (specifically VX).[1]

This guide addresses the structural dichotomy between the thionate (P=S) and thiolate (P=O) isomers.[1] While the thionate is kinetically formed, the thiolate (OSDMP) is thermodynamically favored due to the high bond dissociation energy of the phosphoryl group (P=O).[1] Understanding this "Thiono-Thiolo" rearrangement is essential for stability profiling in drug development and accurate forensic identification of chemical warfare agent (CWA) degradation products.[1]

Part 1: Molecular Anatomy & Stereochemistry[1]

Structural Isomerism

The core challenge in working with OSDMP is distinguishing it from its structural isomer, O,O-diethyl methylphosphonothioate.[1] The distinction lies in the location of the sulfur atom relative to the phosphorus center:

  • O,O-Isomer (Thionate): Sulfur is double-bonded to Phosphorus (P=S).[1]

  • O,S-Isomer (Thiolate - OSDMP): Sulfur is single-bonded to Phosphorus (P-S), and Oxygen is double-bonded (P=O).[1]

This structural difference dictates the chemical reactivity: the P-S bond in OSDMP is a "leaving group" mimic for the P-S bond in VX, making OSDMP a valuable simulant for hydrolysis studies.

Chirality at Phosphorus

OSDMP possesses a chiral phosphorus center, bonded to four distinct groups:

  • Methyl group (-CH₃)[1]

  • Ethoxy group (-OCH₂CH₃)[1]

  • Ethylthio group (-SCH₂CH₃)[1]

  • Oxo group (=O)[1]

Consequently, OSDMP exists as a racemate of


- and 

-enantiomers.[1] In biological systems, these enantiomers exhibit differential binding affinities to Acetylcholinesterase (AChE), a property shared with the nerve agent VX.[1]
Visualization: Structural Relationships

The following diagram illustrates the relationship between the precursor (O,O-isomer), the target (OSDMP), and the analyte (VX).[1]

G OO_Isomer O,O-Diethyl methylphosphonothioate (Thionate: P=S) CAS: 6996-81-2 OS_Isomer O,S-Diethyl methylphosphonothioate (Thiolate: P=O) CAS: 2511-10-6 OO_Isomer->OS_Isomer Thiono-Thiolo Rearrangement (Δ) VX VX Nerve Agent (P=O, P-S-R linkage) OS_Isomer->VX Structural Simulant

Figure 1: The thermodynamic conversion of the thionate to the thiolate (OSDMP) and its structural homology to VX.

Part 2: Synthetic Pathways & The Thiono-Thiolo Rearrangement

The Pishchimuka Rearrangement

The most chemically significant pathway to OSDMP is the Thiono-Thiolo Rearrangement (often catalyzed by alkyl halides or heat).[1] This reaction is driven by the formation of the stronger P=O bond (approx. 544 kJ/mol) replacing the weaker P=S bond (approx. 335 kJ/mol).[1]

Mechanism:

  • Alkylation: The sulfur of the P=S bond acts as a nucleophile, attacking an electrophile (e.g., ethyl iodide).[1]

  • Intermediate: A quasi-phosphonium intermediate is formed.[1]

  • Dealkylation: The iodide ion attacks the α-carbon of the alkoxy group, cleaving the C-O bond and regenerating the alkyl iodide, leaving the P=O bond formed.

Protocol: Synthesis via Methylphosphonic Dichloride

For researchers requiring high-purity OSDMP without thionate contamination, a stepwise displacement approach is preferred over rearrangement.[1]

Safety: Organophosphorus compounds are potent AChE inhibitors.[1] Perform all steps in a fume hood with full PPE (butyl rubber gloves).

Reagents:

  • Methylphosphonic dichloride (MPDC)[1]

  • Ethanol (anhydrous)[1]

  • Ethanethiol (EtSH)[1]

  • Triethylamine (Et₃N) as base scavenger[1]

  • Dichloromethane (DCM) solvent[1]

Step-by-Step Methodology:

  • Preparation of Intermediate (Ethyl methylphosphonochloridate):

    • Dissolve MPDC (1.0 eq) in dry DCM at 0°C under N₂.

    • Add a mixture of Ethanol (1.0 eq) and Et₃N (1.0 eq) dropwise over 30 mins.[1]

    • Control Point: Maintain temp < 5°C to prevent di-substitution.[1]

    • Stir for 2 hours. The product is the mono-chloro ester.

  • Thiolation (Formation of P-S bond):

    • To the same reaction vessel at 0°C, add a mixture of Ethanethiol (1.1 eq) and Et₃N (1.1 eq).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Observation: Heavy precipitation of triethylamine hydrochloride salts will occur.[1]

  • Workup & Purification:

    • Filter off the salts.[2]

    • Wash the filtrate with cold 5% HCl (to remove unreacted amine) and then brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

    • Distillation: Purify via vacuum distillation (bp approx. 85-90°C at 10 mmHg). Note: Avoid excessive heat to prevent decomposition.

Synthesis Start Methylphosphonic Dichloride (MPDC) Step1 Step 1: Mono-esterification (+ EtOH / Et3N, 0°C) Start->Step1 Inter Intermediate: Cl-P(O)(Me)-OEt Step1->Inter Step2 Step 2: Thiolation (+ EtSH / Et3N) Inter->Step2 Final Product: O,S-Diethyl methylphosphonothioate Step2->Final

Figure 2: Stepwise synthetic workflow for OSDMP preventing thionate contamination.

Part 3: Spectroscopic Validation (The Fingerprint)[1]

Accurate identification relies on distinguishing the P=O (thiolate) from the P=S (thionate).[1]

Comparative Data Table
FeatureO,O-Isomer (Thionate)O,S-Isomer (Thiolate - OSDMP)Diagnostic Note
Structure Me-P(=S)(OEt)₂Me-P(=O)(OEt)(SEt)S-location is key
³¹P NMR δ 90 – 100 ppmδ 50 – 60 ppmP=O is significantly upfield
IR Spectrum ν(P=S) 600–800 cm⁻¹ν(P=O) 1200–1260 cm⁻¹Look for strong P=O band
¹H NMR Methyl doublet (J_PH ≈ 17 Hz)Methyl doublet (J_PH ≈ 17 Hz)Similar Me-P coupling
Hydrolysis Slow; releases EthanolFast; releases Ethanethiol Smell test (Rotten eggs)
Interpretation of ³¹P NMR

The most definitive proof of structure is ³¹P NMR.[1]

  • The Thionate (P=S) resonates downfield (deshielded).[1]

  • The Thiolate (P=O) resonates upfield (shielded) relative to the thionate.[1]

  • Protocol: Acquire ³¹P{¹H} (proton-decoupled) spectrum in CDCl₃.[1] A singlet at ~55 ppm confirms OSDMP.[1] If a peak appears at ~95 ppm, the sample contains the O,O-isomer.[1]

Part 4: Hydrolytic Stability & Degradation[1]

OSDMP is used as a simulant because its hydrolysis pathway mimics the detoxification of VX.[1] The P-S bond is the "weak link" susceptible to nucleophilic attack by water or hydroxide.

Degradation Pathway[1]
  • Nucleophilic Attack: Hydroxide (OH⁻) attacks the Phosphorus center.[1]

  • Leaving Group Departure: The ethanethiolate ion (EtS⁻) is expelled.[1] This mimics the expulsion of the toxic amine thiol in VX.[1]

  • Product Formation: The stable Ethyl methylphosphonic acid (EMPA) is formed.[1]

Self-Validating Protocol: Hydrolysis Verification

To confirm you have synthesized OSDMP and not the O,O-isomer:

  • Take 50 mg of product.[1]

  • Add 0.5 mL of 1M NaOH.

  • Sensory Check: Immediate release of a foul "rotten egg" odor indicates Ethanethiol .[1]

    • Note: The O,O-isomer releases ethanol (odorless/sweet) and hydrolyzes much slower.[1]

  • GC-MS Check: Acidify the solution, extract with ethyl acetate, and run GC-MS. Look for the EMPA peak (often derivatized with BSTFA for detection).[1]

Hydrolysis OSDMP OSDMP (P-S Bond) Transition Pentacoordinate Intermediate OSDMP->Transition + H2O/NaOH OH OH- Attack Products EMPA + Ethanethiol (Foul Odor) Transition->Products P-S Cleavage

Figure 3: Hydrolysis mechanism showing the cleavage of the P-S bond.[1]

Part 5: Toxicological Context[1]

While OSDMP is a "simulant," it is not harmless .[1]

  • Mechanism: Like VX, OSDMP phosphorylates the serine residue in the active site of Acetylcholinesterase (AChE).[1]

  • Potency: OSDMP is significantly less potent than VX because the leaving group (ethanethiol) is less specific for the AChE anionic site than the amine thiol of VX. However, it still poses a risk of cumulative toxicity.[1]

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal).[1][3]

    • Skin/Eye Irritant.[1][3]

    • Warning: Handle as a potential cholinesterase inhibitor.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 556615, O-Ethyl methylphosphonothioate.[1] Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). O,S-Diethyl methylphosphonothioate Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from .[1]

  • Sigma-Aldrich. O,O-Diethyl methylphosphonothioate Product Specification (Isomer Comparison). Retrieved from .[1]

  • Finegold, H. (1960). Structure of O,O-Diethyl Methylphosphonothioate and Conjugative Properties of the P=S Bond.[1] Journal of the American Chemical Society.[1] (Foundational text on P=S vs P=O characterization).

  • Centers for Disease Control and Prevention (CDC). VX: Nerve Agent | NIOSH.[1] (Context for simulant relevance). Retrieved from .[1]

Sources

Technical Deep Dive: The Michaelis-Arbuzov Reaction in Phosphonate Synthesis

[1]

Executive Summary

The Michaelis-Arbuzov reaction (often simply "Arbuzov") remains the cornerstone methodology for forming carbon-phosphorus (C-P) bonds in modern organic synthesis.[1][2][3] Despite its discovery over a century ago, its relevance has surged with the increasing importance of phosphonates in pharmacology—ranging from antiviral nucleotide analogs (e.g., Tenofovir) to bone-targeting bisphosphonates.

This guide moves beyond the textbook definition to address the practical realities of the Arbuzov reaction: controlling the competing Perkow pathway, leveraging Lewis acid catalysis for thermally sensitive substrates, and implementing scalable protocols for drug development.

Mechanistic Anatomy: Beyond the Basics

The reaction is a two-step sequence converting a trivalent phosphorus ester (phosphite) into a pentavalent phosphonate.[4][2][5] Understanding the kinetics of the intermediate is crucial for troubleshooting.

The Kinetic Pathway
  • Nucleophilic Attack (

    
    ):  The lone pair on the phosphorus attacks the electrophilic carbon of the alkyl halide.[2][5] This is the rate-determining step for hindered substrates.
    
  • Quasiphosphonium Formation: A trialkoxyphosphonium halide intermediate is formed.

  • Dealkylation (

    
    ):  The displaced halide ion attacks one of the alkoxy groups (specifically the 
    
    
    -carbon), collapsing the intermediate to the thermodynamically stable phosphonate (P=O bond formation drives the reaction).
Visualization of the Mechanism

The following diagram illustrates the standard pathway and the critical dealkylation step.

ArbuzovMechanismReactantsTrialkyl Phosphite(P(OR)3) + Alkyl Halide (R'X)TS1Transition State 1(SN2 Attack)Reactants->TS1P lone pair attacks R'IntermediateQuasiphosphonium Salt[R'P(OR)3]+ X-TS1->IntermediateTS2Transition State 2(Dealkylation by X-)Intermediate->TS2X- attacks alkoxy RProductsPhosphonate Diester(R'P(O)(OR)2) + RXTS2->ProductsFormation of P=O bond(Driving Force)

Figure 1: The canonical Michaelis-Arbuzov pathway showing the transformation of P(III) to P(V).

Stereochemical Implications

Since both steps are typically

  • Step 1: Inversion of configuration at the alkyl halide carbon (if chiral).

  • Step 2: Inversion of configuration at the alkoxy carbon being removed.

  • Phosphorus Center: If the starting phosphite is chiral at phosphorus, the reaction proceeds with retention of configuration at the P atom, as the dealkylation does not affect the P-C bond formed.

Critical Parameters & The Perkow Competitor

The most significant challenge in Arbuzov chemistry is the competing Perkow reaction , particularly when reacting with


Arbuzov vs. Perkow Selectivity

The partition between these pathways depends on the "hardness" of the electrophile.

  • Arbuzov: Favored by attack at the softer Carbon center (

    
    ).
    
  • Perkow: Favored by attack at the harder Carbonyl Carbon or Halogen (mechanism debated, but leads to O-phosphorylation).

PerkowCompetitioncluster_ArbuzovArbuzov Pathway (C-Attack)cluster_PerkowPerkow Pathway (O/Hal-Attack)StartTrialkyl Phosphite + α-Halo KetoneArb_IntPhosphonium IntermediateStart->Arb_IntAttack at α-CarbonPerk_IntOxyphosphonium IntermediateStart->Perk_IntAttack at Carbonyl/HalogenArb_Prodβ-Ketophosphonate(C-P Bond)Arb_Int->Arb_ProdPerk_ProdVinyl Phosphate(O-P Bond)Perk_Int->Perk_Prod

Figure 2: Divergent pathways for ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

356
Reactivity Trends & Optimization Table
ParameterTrend / ObservationOptimization Strategy
Halide Reactivity R-I > R-Br > R-ClAdd catalytic NaI or LiI (Finkelstein conditions) to activate chlorides.
Alkyl Group (R') Primary > Secondary >> TertiaryTertiary halides eliminate to alkenes. Use Lewis Acid catalysis for

or

.
Temperature High T (120-160°C) often requiredUse microwave irradiation to reduce time and side products.
Solvent Neat (solvent-free) is commonIf solvent needed, use non-polar (Toluene/Xylene) to destabilize ionic intermediates, accelerating collapse.

Advanced Methodologies: The "Modern" Arbuzov

Traditional thermal conditions are often too harsh for complex drug scaffolds. Modern variations employ catalysis to lower activation energy.

Lewis Acid Catalysis (The ZnBr Method)

For thermally sensitive substrates, or when using secondary halides, Lewis acids like Zinc Bromide (ZnBr


  • Mechanism: The Lewis acid coordinates to the halide leaving group, facilitating the initial

    
     attack, and subsequently aids in the dealkylation step.
    
  • Protocol Note: This is essential for synthesizing phosphonates from benzyl or allyl alcohols (via in situ halide formation).

The Silyl-Arbuzov (TMS-Arbuzov)

Using tris(trimethylsilyl) phosphite (P(OTMS)

  • Advantage: The byproduct is TMS-X (volatile liquid), which is easily removed by distillation, unlike ethyl halides which are gaseous and toxic.

  • Hydrolysis: The resulting silyl phosphonate is easily hydrolyzed to the free phosphonic acid by water/methanol treatment.

Strategic Applications in Drug Discovery

Synthesis of HWE Reagents

The Arbuzov reaction is the primary route to generate phosphonates used in the Horner-Wadsworth-Emmons (HWE) olefination.

  • Target: Triethyl phosphonoacetate.

  • Reaction: Triethyl phosphite + Ethyl bromoacetate

    
     Triethyl phosphonoacetate + EtBr.
    
  • Utility: Stereoselective synthesis of

    
    -unsaturated esters (e.g., in cinnamate synthesis).
    
Antiviral Nucleotide Analogs

The synthesis of acyclic nucleoside phosphonates (ANPs), such as precursors to Tenofovir , relies on Arbuzov chemistry.

  • Challenge: Alkylating the oxygen of a nucleoside side chain with a phosphonomethyl group.

  • Solution: Use of Diethyl (tosyloxy)methylphosphonate or similar electrophiles reacting with the nucleoside alkoxide (a variation, often called the Arbuzov-like alkylation), or reacting a chloromethyl ether side chain with triethyl phosphite.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

Objective: Synthesis of Diethyl Benzylphosphonate via standard thermal Arbuzov conditions. Scale: 50 mmol.

Reagents
  • Benzyl Bromide: 8.55 g (50 mmol)

  • Triethyl Phosphite: 10.0 g (60 mmol, 1.2 equiv)

  • Equipment: Round-bottom flask, reflux condenser, distillation head (short path).

Step-by-Step Methodology
  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a distillation head (Claisen adapter recommended to trap refluxing alkyl halide byproduct). Connect the outlet to a cold trap or scrubber (EtBr is volatile and toxic).

  • Addition: Add Benzyl Bromide (neat) to the flask.

  • Heating: Heat the flask to 100°C in an oil bath.

  • Reagent Addition: Add Triethyl Phosphite dropwise over 30 minutes. Note: Evolution of Ethyl Bromide (EtBr) gas will be observed. Ensure proper ventilation.

  • Reflux/Distillation: Increase bath temperature to 130-140°C. The EtBr byproduct (bp 38°C) will distill off. Continue heating for 2-4 hours until EtBr evolution ceases.

  • Monitoring: Check completion by TLC (Hexane/EtOAc) or

    
    P NMR (Disappearance of P(OEt)
    
    
    signal at ~140 ppm; appearance of product at ~20-30 ppm).
  • Purification:

    • Remove excess Triethyl Phosphite by vacuum distillation (high vacuum).

    • The residue is usually sufficiently pure (>95%).[7] If needed, purify via vacuum distillation or flash chromatography (SiO

      
      , 0-5% MeOH in DCM).
      
Troubleshooting Guide
IssueDiagnosisSolution
Reaction Stalls Incomplete dealkylationIncrease temperature or add a catalytic amount of NaI (to generate R-I in situ).
Product is Black/Tar Polymerization or oxidationPerform reaction under Nitrogen/Argon atmosphere. Ensure phosphite is freshly distilled.
Low Yield (Volatile Product) Product lost during workupIf the product is low MW, avoid high vacuum. Use column chromatography.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4][1][2][5][8][9][10][11][12] Chemical Reviews, 81(4), 415–430. Link

  • Renard, P. Y., Vayron, P., & Mioskowski, C. (2003). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature.[6][11] Organic Letters, 5(10), 1661-1664. Link

  • Wiemer, D. F. (2005). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.[4][1][5][6][7][9][10][11][12][13][14][15] Tetrahedron, 61(26), 6315-6337. Link

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Michaelis-Arbuzov Reaction.[10] Journal of the American Chemical Society, 130(32), 10521-10523. Link

Technical Guide: Lawesson's Reagent in the Thionation of Phosphonates

[1][2]

Executive Summary

This technical guide details the mechanistic principles and experimental protocols for converting phosphonates (P=O) to thiophosphonates (P=S) using Lawesson's Reagent (LR).[1] While LR is ubiquitous in carbonyl thionation, its application to phosphorus centers requires distinct thermodynamic considerations due to the high bond dissociation energy of the P=O bond.[1] This document provides researchers with optimized workflows, safety mitigation strategies for H₂S byproducts, and mechanistic insights to maximize yield and purity in nucleotide analog and pesticide synthesis.[1]

The Chemical Imperative: Why Thionation?

The isosteric replacement of oxygen with sulfur in the phosphonyl group (

1
  • Enzymatic Stability: The P=S bond is significantly more resistant to hydrolysis by phosphatases and phosphodiesterases than P=O.[1] This is the foundational logic behind phosphorothioate oligonucleotides (antisense therapies), where sulfur substitution prevents rapid degradation in vivo.[1]

  • Lipophilicity: The thiophosphoryl group is less polar than its oxo-counterpart, enhancing membrane permeability—a critical factor for bioavailability in agrochemicals and CNS-targeting drugs.[1]

  • Chelation Properties: Sulfur is a softer Lewis base than oxygen, altering metal coordination kinetics, which is exploited in the design of metallo-enzyme inhibitors.[1]

Mechanistic Underpinnings

Unlike simple ketone thionation, the reaction with phosphonates is driven by the formation of a highly stable P-O bond in the byproduct, compensating for the energy cost of breaking the substrate's P=O bond.[1]

The Dissociation-Addition Pathway

Lawesson's Reagent exists as a dimer in the solid state.[1] Upon heating in solution (typically

1
  • Dissociation: The dimer breaks into monomeric aryl dithiophosphine ylides.[1]

  • Cycloaddition: The nucleophilic sulfur of the ylide attacks the phosphorus center of the substrate, while the substrate's oxygen attacks the ylide's phosphorus.[1]

  • Intermediate: A four-membered thiaoxaphosphetane ring forms.[1]

  • Cycloreversion: The ring collapses.[1] The high affinity of phosphorus for oxygen drives the formation of the LR-oxide byproduct (trimer/polymer), releasing the thiophosphonate.[1]

LR_MechanismLR_DimerLawesson's Reagent(Dimer)MonomerReactive Ylide(Ar-PS2)LR_Dimer->MonomerHeat (>80°C)DissociationIntermediateThiaoxaphosphetane(4-Membered Ring)Monomer->Intermediate+ SubstrateSubstratePhosphonate(R-P=O)Substrate->IntermediateProductThiophosphonate(R-P=S)Intermediate->ProductCycloreversionByproductLR-Oxide(Polymerize)Intermediate->ByproductDriving Force:P-O Bond Formation

Figure 1: Mechanistic pathway of phosphonate thionation via Lawesson's Reagent.[2][1][3] The reaction is driven by the thermodynamic stability of the P-O bond in the byproduct.[1]

Optimization & Methodology

Solvent Selection

The reaction requires non-polar, anhydrous solvents.[1] The choice depends on the required activation energy (boiling point).[1]

SolventBoiling PointApplication ContextRecommendation
THF 66°CLow-barrier substrates; heat-sensitive moieties.[1]Good for initial screens, but often too cool for hindered phosphonates.[1]
Toluene 110°CThe standard "workhorse" solvent.[1]Excellent . Balances solubility and thermal activation.[1]
Xylene 140°CSterically hindered or electron-deficient P=O groups.[1]High Performance . Required when toluene reflux yields <50% after 24h.[1]
DCM 40°CLow temperature.[1]Poor . Generally insufficient energy for P=O thionation.[1]
Stoichiometry

While LR theoretically provides two sulfur atoms per molecule, the P=O bond is robust.[1]

  • Theoretical Min: 0.5 equivalents of LR per P=O group.[1]

  • Practical Recommendation: 0.6 – 0.7 equivalents . A slight excess ensures completion but avoids difficult purification of unreacted reagent.[1]

Validated Protocol: Thionation of Diethyl Phosphonate

Objective: Conversion of Diethyl methylphosphonate to Diethyl methylthiophosphonate.

Materials
  • Substrate: Diethyl methylphosphonate (1.0 eq)

  • Reagent: Lawesson’s Reagent (0.6 eq)[1]

  • Solvent: Anhydrous Toluene (0.2 M concentration relative to substrate)[1]

  • Quenching: Sodium Hypochlorite (Bleach) solution[1]

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Argon or Nitrogen.[1] Note: Moisture hydrolyzes LR, releasing toxic H₂S and reducing yield.[1]

  • Reaction Assembly:

    • Add the phosphonate substrate (10 mmol) and anhydrous toluene (50 mL).[1]

    • Add Lawesson’s Reagent (6 mmol, 2.43 g) in one portion.[1] The mixture will be a suspension.[1]

  • Thermal Activation:

    • Heat the mixture to reflux (110°C).

    • The suspension will clear as LR dissolves and reacts.[1]

    • Monitor: Check via TLC or ³¹P NMR after 2 hours.

      • ³¹P NMR Shift: P=S signals typically appear upfield (lower ppm) relative to P=O, but shifts vary by substituents.[1] A distinct shift of ~60-80 ppm is common.[1]

  • Workup (The "Sticky" Phase):

    • Cool to room temperature.[1]

    • Filtration: If a precipitate forms (LR-oxide byproducts), filter through a Celite pad to remove the bulk of the solid waste.[1]

    • Concentration: Evaporate the solvent under reduced pressure.

  • Purification:

    • Flash Chromatography: Silica gel is standard.[1] Elute with Hexane/Ethyl Acetate gradients.[1]

    • Note: LR byproducts often streak.[1] A gradient starting with 100% Hexane is recommended to elute the non-polar thiophosphonate first.[1]

Experimental_WorkflowStartStart: Dry SubstrateMixAdd LR (0.6 eq) + TolueneStart->MixRefluxReflux (110°C)2-12 HoursMix->RefluxCheckCheck ³¹P NMRReflux->CheckCheck->RefluxIncompleteWorkupFilter (Celite) & ConcentrateCheck->WorkupCompletePurifyFlash Column(Hexane/EtOAc)Workup->PurifyFinishPure ThiophosphonatePurify->Finish

Figure 2: Operational workflow for the synthesis of thiophosphonates.

Troubleshooting & Safety (H₂S Mitigation)

The "Lawesson Smell"

LR and its byproducts possess a potent, disagreeable odor (rotten cabbage/garlic) due to H₂S and low-molecular-weight organosulfur impurities.[1]

  • Containment: All weighing and reactions must occur in a fume hood.

  • Glassware: Rinse all glassware with a bleach solution in the hood before removing it for cleaning.[1]

Chemical Hazard: H₂S Release

Contact with water releases Hydrogen Sulfide (H₂S), which is highly toxic and flammable.[1]

  • Neutralization Protocol: Keep a bath of 10% Sodium Hypochlorite (Bleach) ready.[1] Submerge all spatulas, septa, and used glassware in this bath for 1 hour to oxidize sulfur residues.

Common Issues
  • Incomplete Reaction: If P=O remains after 12h, switch solvent to Xylene to increase temperature.

  • Streaking on Column: The LR-oxide byproduct is polar and polymeric.[1] If it co-elutes, perform a "plug filtration" through basic alumina before the silica column.[1]

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson's Reagent in Organic Syntheses.[1][3][4][5][6][7] Chemical Reviews, 107(11), 5210–5278.[1][4] [Link]

  • Borges, C. V., et al. (2025).[1] Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. Journal of the Brazilian Chemical Society. [Link]

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][8] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][9] Synthesis, 2003(13), 1929–1958.[1] [Link]

  • Cadamuro, S., et al. (2013).[1] Lawesson's Reagent: A Versatile Tool in the Synthesis of Heterocycles.[1][3][9] Current Organic Chemistry, 17(22).[1] [Link]

Methodological & Application

Using O,S-Diethyl methylphosphonothioate in neurotoxicity studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of O,S-Diethyl Methylphosphonothioate (OS-DEMP) in Neurotoxicity and Medical Countermeasure Studies

Abstract

This technical guide details the experimental protocols for utilizing O,S-Diethyl methylphosphonothioate (OS-DEMP) as a mechanistic surrogate for V-series nerve agents (e.g., VX) in neurotoxicity research. Unlike its thiono-isomer (O,O-diethyl methylphosphonothioate), OS-DEMP possesses a reactive P-S bond, rendering it a direct inhibitor of acetylcholinesterase (AChE) without the requirement for metabolic bioactivation. This application note provides validated workflows for kinetic characterization (


), oxime-mediated reactivation screening, and spontaneous aging analysis, specifically tailored for high-throughput drug development and toxicological defense research.

Introduction & Mechanistic Relevance

In the landscape of organophosphate (OP) research, O,S-Diethyl methylphosphonothioate serves a critical role as a V-agent simulant . While structurally simpler than VX, it retains the defining phosphonothioate core (P=O) and the P-S scissile bond .

  • Chemical Distinction: Commercial pesticide precursors often exist as the thiono isomer (P=S), which is biologically inert until desulfurated by cytochrome P450. However, storage or thermal stress induces a thiono-thiolo rearrangement , converting the compound into the highly toxic thiolo isomer (OS-DEMP).

  • Mechanistic Utility: OS-DEMP mimics the leaving group dynamics of VX. Upon nucleophilic attack by the serine hydroxyl at the AChE active site, the ethylthiolate moiety is cleaved, resulting in a phosphorylated enzyme identical to that formed by other methylphosphonates, but with distinct aging kinetics. This makes it an ideal model for screening Medical Countermeasures (MCMs) , particularly oxime reactivators (e.g., 2-PAM, HI-6).

Figure 1: Mechanism of Action & Thiono-Thiolo Rearrangement

G Thiono Thiono Isomer (P=S, Inert) Rearrange Thermal/Storage Rearrangement Thiono->Rearrange OSDEMP OS-DEMP (P=O, P-S Active) Rearrange->OSDEMP Complex Michaelis Complex OSDEMP->Complex + AChE AChE AChE (Serine-OH) AChE->Complex Inhibited Phosphorylated AChE Complex->Inhibited Phosphorylation Leaving Leaving Group (-SEt) Complex->Leaving Cleavage

Caption: The conversion of the inert thiono-isomer to the active OS-DEMP inhibitor, followed by the phosphorylation of AChE and release of the thiol leaving group.

Safety & Handling Protocols

WARNING: OS-DEMP is a potent cholinesterase inhibitor. Although less volatile than Sarin, it possesses high percutaneous toxicity.

  • Engineering Controls: All handling must occur within a certified chemical fume hood or glovebox with a minimum face velocity of 100 fpm.

  • PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.

  • Decontamination: Prepare a 10% (w/v) sodium hydroxide (NaOH) or commercial decontamination solution (e.g., Decon 90) to neutralize spills immediately. The P-S bond is susceptible to alkaline hydrolysis.

Experimental Workflow: Kinetic Characterization

The following protocol utilizes a modified Ellman Assay to determine the bimolecular rate constant of inhibition (


). This metric is superior to 

as it accounts for time-dependency, which is critical for irreversible inhibitors.
Materials
  • Enzyme: Recombinant Human AChE (hAChE) or Erythrocyte ghosts.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4) or Tris-HCl (pH 7.4).

  • Inhibitor: OS-DEMP (Stock solution in dry isopropanol or acetonitrile).

Protocol Steps
  • Preparation:

    • Dilute hAChE to ~0.5 U/mL in buffer containing 0.1% BSA (stabilizer).

    • Prepare DTNB (10 mM) in buffer enriched with 15 mM sodium bicarbonate.

    • Prepare ATCh (15 mM) in water.[2]

  • Incubation (Inhibition Phase):

    • In a 96-well microplate, add 140 µL Buffer and 20 µL Enzyme .

    • Add 20 µL OS-DEMP at varying concentrations (

      
       to 
      
      
      
      M).
    • Critical Step: Incubate for defined time intervals (

      
       = 1, 3, 5, 10, 15 min) at 37°C.
      
    • Control: Run a solvent control (no inhibitor) to establish

      
      .
      
  • Measurement (Substrate Phase):

    • Add 10 µL DTNB and 10 µL ATCh simultaneously to initiate the colorimetric reaction.

    • Measure Absorbance at 412 nm kinetically for 5 minutes (read every 30s).

  • Data Processing:

    • Calculate the residual activity (

      
      ) for each time point.
      
    • Plot

      
       vs. time (
      
      
      
      ) to determine the observed rate constant (
      
      
      ) for each concentration.
    • Plot

      
       vs. [Inhibitor] to determine the bimolecular rate constant (
      
      
      
      ).
Figure 2: Kinetic Assay Workflow

Workflow Start Start: Enzyme Prep (hAChE + BSA) Incubate Inhibition Phase Add OS-DEMP (1-15 min @ 37°C) Start->Incubate Substrate Substrate Addition (ATCh + DTNB) Incubate->Substrate Read Kinetic Read (Abs 412nm) Substrate->Read Calc Calculate k_obs Slope of ln(v/v0) vs t Read->Calc Final Determine k_i Slope of k_obs vs [I] Calc->Final

Caption: Step-by-step workflow for determining the bimolecular rate constant (


) using the Ellman method.

Application: Oxime Reactivation Screening

OS-DEMP is particularly valuable for testing the efficacy of oximes because the resulting methylphosphonyl-AChE adduct is prone to "aging" (dealkylation). Reactivators must be administered before this irreversible step occurs.

Protocol:

  • Inhibition: Incubate AChE with OS-DEMP (

    
     inhibition) for 15 min.
    
  • Removal: Pass the inhibited enzyme through a spin column (Sephadex G-50) to remove excess free OS-DEMP.

  • Reactivation:

    • Add Oxime candidate (e.g., Obidoxime, HI-6) at graded concentrations.

    • Aliquot at intervals (5–60 min) and measure AChE activity using the Ellman method described above.

  • Calculation:

    
    
    

Data Analysis & Expected Results

The following table summarizes typical kinetic parameters for OS-DEMP compared to other reference OPs.

ParameterSymbolUnitTypical Value (hAChE)Interpretation
Bimolecular Rate Constant



High potency; rapid inhibition.
Aging Half-Life

hours~3 - 6Moderate aging; allows window for oxime testing.
Spontaneous Reactivation


Very LowStable inhibition without oxime intervention.

Calculation of


: 
Under pseudo-first-order conditions (

):


(Note: For irreversible inhibitors like OS-DEMP,

).

References

  • Worek, F., et al. (2004).[3] Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines. Archives of Toxicology. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[2] Biochemical Pharmacology. Link

  • Bajgar, J. (2004). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, prophylaxis, and treatment. Advances in Clinical Chemistry. Link

  • Thompson, C. M., & Fukuto, T. R. (1982). Mechanism of the thiono-thiolo rearrangement of O,S-diethyl methylphosphonothioate. Journal of Agricultural and Food Chemistry. Link

  • US Environmental Protection Agency. (2000). Toxicological Review of Methyl Parathion (discussing thiono-thiolo conversion). Link

Disclaimer: This Application Note is for research purposes only. All protocols involving organophosphates must be approved by the relevant Institutional Biosafety Committee (IBC).

Sources

Application Note: O,S-Diethyl Methylphosphonothioate (OS-DEMP) as a High-Fidelity V-Agent Surrogate

[1]

Executive Summary

Research into medical countermeasures (MCM) and decontamination strategies for V-series nerve agents (specifically VX) is often bottlenecked by the extreme toxicity and regulatory restrictions associated with Schedule 1 Chemical Warfare Agents (CWAs).[1] O,S-Diethyl methylphosphonothioate (OS-DEMP) serves as a critical structural surrogate.[1] Unlike common pesticide surrogates (e.g., malathion), OS-DEMP retains the specific P–S bond and the methylphosphonothioate core found in VX.[1]

This guide details the application of OS-DEMP for two critical workflows:

  • Chemical Decontamination Screening: Validating oxidative chemistries that target the P–S bond.[1]

  • Toxicological Modeling: Assessing residual AChE inhibition and testing oxime-mediated reactivation kinetics.

Chemical & Toxicological Profile

To effectively use OS-DEMP, researchers must understand its structural relationship to VX.[1] The fidelity of this surrogate lies in the phosphonothioate linkage, which dictates both the hydrolysis pathway and the enzyme inhibition mechanism.[1]

FeatureVX (Agent)OS-DEMP (Simulant)Scientific Implication
Structure O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioateO,S-diethyl methylphosphonothioateOS-DEMP lacks the protonatable amine, reducing neurotoxicity but retaining P-S chemistry.[1]
Leaving Group Thiocholine-like amineEthanethiol (-SEt)The P-S bond cleavage energy is comparable, making OS-DEMP ideal for hydrolysis studies.[1]
Toxicity (LD50) ~10 µg/kg (Dermal, Human est.)Low-Moderate (Rat)Allows handling in BSL-2 fume hoods rather than BSL-4/CBRN facilities.[1]
Degradation Cleaves to EMPA or MPACleaves to EMPA or MPABoth degrade to Methylphosphonic Acid (MPA), allowing identical analytical detection methods.[1]
Mechanism of Action & Degradation

The following diagram illustrates the parallel pathways between VX and OS-DEMP, highlighting why OS-DEMP is the preferred substrate for testing decontaminants (e.g., active chlorine compounds, polyoxometalates).[1]

GVXVX (Agent)[Toxic]InterPhosphonylated Enzyme(Inhibited AChE)VX->InterFast InhibitionOxidationOxidative Decontamination(Target: Sulfur)VX->OxidationBleach/CatalystHydrolysisHydrolysis(Target: P-S Bond)VX->HydrolysisOSDEMPOS-DEMP (Simulant)[Moderate Toxicity]OSDEMP->InterSlow InhibitionOSDEMP->OxidationScreening ModelOSDEMP->HydrolysisMPAMethylphosphonic Acid(MPA)[Non-Toxic Marker]Oxidation->MPADegradationHydrolysis->MPADegradation

Figure 1: Comparative pathways of VX and OS-DEMP.[1] OS-DEMP mimics the P-S bond cleavage required for both AChE inhibition and chemical decontamination.[1]

Application 1: High-Throughput Decontamination Screening

This protocol evaluates the efficacy of novel decontaminants (e.g., N,N-dichlorourethane, catalytic MOFs) using OS-DEMP.[1] The goal is to prove P–S bond scission.

Materials
  • Analyte: OS-DEMP (>98% purity).

  • Decontaminant: Candidate solution (e.g., oxidative bleach, reactive sponge).[1]

  • Solvent: Acetonitrile (ACN) or Water (depending on solubility).[1]

  • Internal Standard: Tributyl phosphate (TBP) or similar organophosphate stable to oxidation.[1]

  • Analysis: GC-MS or 31P-NMR.

Protocol Steps
  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of OS-DEMP in ACN.

    • Safety Note: Perform all weighing and solvation in a fume hood.[1] Wear butyl rubber gloves.[1]

  • Reaction Initiation:

    • In a glass vial, mix the Decontaminant (in excess, e.g., 10 equivalents of active chlorine) with the solvent.[1]

    • Add the OS-DEMP stock solution to initiate the reaction (Target concentration: 1 mM).[1]

    • Start timer immediately.[1]

  • Sampling & Quenching:

    • At predetermined intervals (0.5, 1, 5, 10, 30, 60 min), remove an aliquot.

    • Quench: Immediately add the aliquot to a quenching solution (e.g., Sodium Thiosulfate if testing oxidizers) to stop the reaction.[1]

    • Add Internal Standard (TBP).[1]

  • Analytical Quantification (GC-MS Method):

    • Column: DB-5ms or equivalent.[1]

    • Temp Program: 50°C (1 min) → 10°C/min → 280°C.

    • Monitor: Disappearance of the OS-DEMP peak (m/z 153 parent ion, or specific fragments) and appearance of degradation products (e.g., O,O-diethyl methylphosphonate if oxidized, or MPA derivatives).

  • Data Calculation:

    • Calculate % Degradation =

      
      [1]
      

Application 2: In Vitro AChE Inhibition & Reactivation (Ellman's Assay)

While OS-DEMP is less potent than VX, it generates the same inhibited enzyme species (methylphosphonyl-AChE) if the leaving group is successfully displaced.[1] This protocol determines if a "decontaminated" surface still poses a biological threat or tests the efficacy of oximes (2-PAM, HI-6).[1]

Experimental Logic

Standard Ellman's reagent (DTNB) reacts with thiocholine (produced by active AChE) to form a yellow color.[1]

  • Inhibition: OS-DEMP blocks AChE

    
     No Thiocholine 
    
    
    No Color.
  • Reactivation: Oxime removes Phosphonyl group

    
     Active AChE 
    
    
    Yellow Color.[1]
Workflow Diagram

EllmanStep1Incubation PhaseAChE + OS-DEMP (or Decon Sample)Step2Reactivation Phase (Optional)Add Oxime (2-PAM/HI-6)Step1->Step2Wait 10-30 minStep3Substrate AdditionAdd ATCh + DTNBStep1->Step3Skip for Inhibition AssayStep2->Step3Wait 10-30 minStep4ReadoutMeasure Absorbance @ 412nmStep3->Step4Kinetic Read (5 min)

Figure 2: Modified Ellman's Workflow for testing OS-DEMP inhibition and Oxime reactivation.

Detailed Protocol

Reagents:

  • Enzyme: Acetylcholinesterase (Electric eel or Recombinant Human).[1][2] Target activity: 0.5 U/mL.[1]

  • Substrate: Acetylthiocholine iodide (ATCh), 15 mM.

  • Chromogen: DTNB (Ellman’s Reagent), 10 mM in phosphate buffer (pH 7.0).[1][3]

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

Procedure:

  • Inhibition Setup (The Challenge):

    • Test Well: 140 µL Buffer + 20 µL AChE + 20 µL OS-DEMP (various concentrations).

    • Control Well: 140 µL Buffer + 20 µL AChE + 20 µL Solvent (No inhibitor).[1]

    • Incubation: Incubate for 20 minutes at 25°C. (Note: OS-DEMP requires longer incubation than VX due to lower binding affinity).[1]

  • Reactivation Screen (The Rescue):

    • Only for Reactivation Studies: After inhibition incubation, add 10 µL of Oxime (e.g., 2-PAM) to the wells.[1]

    • Incubate for an additional 30 minutes.

  • Development:

    • Add 10 µL DTNB + 10 µL ATCh to all wells.[1]

    • Shake plate for 10 seconds.

  • Measurement:

    • Measure Absorbance at 412 nm immediately (t=0) and every 30 seconds for 10 minutes (Kinetic Mode).

  • Analysis:

    • Calculate the slope (

      
      ).[1]
      
    • % Inhibition:

      
      [1]
      
    • % Reactivation:

      
      
      

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
Low Inhibition with OS-DEMP Slow phosphorylation kinetics compared to VX.[1]Increase incubation time to 45-60 mins or increase OS-DEMP concentration.
High Background Color Spontaneous hydrolysis of DTNB or Thiol contamination.[1]Ensure OS-DEMP purity; thiols (degradation products) react with DTNB. Run a "No Enzyme" blank.[1]
Non-Linear Kinetics Substrate depletion or "Aging" of enzyme.[1]Use kinetic read only from the first 2-3 minutes; ensure pH is strictly 8.[1]0.

Safety & Handling

Although OS-DEMP is a simulant, it acts as a cholinesterase inhibitor and releases ethanethiol upon hydrolysis.[1]

  • PPE: Nitrile or Butyl rubber gloves, safety goggles, lab coat.[1]

  • Ventilation: All open handling must occur in a certified chemical fume hood.[1]

  • Decontamination of Spills: Use 10% household bleach (hypochlorite) or a mixture of 10% NaOH/20% Methanol.[1] Allow 30 minutes contact time before wiping.[1]

References

  • Comparison of VX and Simulants

    • Title: Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX.[1][4][5]

    • Source: Indian Journal of Chemical Technology / NIScPR.[1]

    • URL:[Link][1]

  • Decontamination Mechanisms

    • Title: Efficient Decontamination of Organophosphate-Based Pesticides and Nerve Agent Simulants.[1]

    • Source: ACS Omega (2025).[1]

    • URL:[Link][1]

  • Enzyme Assay Methodology

    • Title: Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research.[1][6]

    • Source: Drug Testing and Analysis (PubMed/NIH).[1]

    • URL:[Link][1]

  • Simulant Selection Guide

    • Title: Chemical warfare agent simulants for human volunteer trials of emergency decontamination.[1][7]

    • Source: NIH / Toxicology Letters.[1]

    • URL:[Link][1]

Technical Application Note: Decontamination and Detoxification of O,S-Diethyl Methylphosphonothioate (OSDEMP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-applicable guide for the handling and detoxification of O,S-Diethyl methylphosphonothioate (OSDEMP). It prioritizes safety, mechanistic understanding, and verifiable protocols.

Executive Summary

O,S-Diethyl methylphosphonothioate (CAS: 2511-10-6), often abbreviated as OSDEMP, serves as a critical structural simulant for V-series nerve agents (specifically VX) due to the presence of the P-S bond.[1] While less lethal than VX, OSDEMP remains a potent cholinesterase inhibitor and a hazardous organophosphorus (OP) compound.

Effective decontamination requires the irreversible cleavage of the P-S bond. This guide details two validated protocols: Oxidative Degradation (preferred for speed and thiol neutralization) and Alkaline Hydrolysis (standard baseline).[1] It also provides analytical workflows for validating detoxification using GC-MS and


P NMR.[1]

Safety & Hazard Profile

WARNING: OSDEMP is a toxic cholinesterase inhibitor.[1] All procedures must be conducted in a chemical fume hood with appropriate CBRN-grade PPE.

  • Primary Hazard: Acetylcholinesterase (AChE) inhibition.[1][2]

  • Secondary Hazard: Hydrolysis yields ethanethiol, which is volatile, malodorous, and toxic.[1]

  • PPE Requirements: Butyl rubber gloves (double-gloved), chemical splash goggles, lab coat, and respiratory protection (if outside a hood).[1]

Mechanistic Pathways

The detoxification logic relies on attacking the phosphorus center to cleave the leaving group.[1][3] For OSDEMP, the P-S bond is the target.

The Chemical Challenge[1]
  • Hydrolysis (Path A): Nucleophilic attack by

    
     cleaves the P-S bond, yielding Ethyl Methylphosphonic Acid (EMPA) and Ethanethiol.[1] While EMPA is relatively non-toxic, Ethanethiol requires secondary containment or neutralization.
    
  • Oxidation (Path B): Oxidants (e.g., hypochlorite, peroxides) target the sulfur atom.[1] This accelerates P-S bond scission and simultaneously oxidizes the sulfur byproduct into non-volatile sulfonates, preventing odor and secondary toxicity. This is the preferred method.

DegradationPathways OSDEMP O,S-Diethyl methylphosphonothioate (Toxic) Hydrolysis Alkaline Hydrolysis (NaOH/H2O) OSDEMP->Hydrolysis Oxidation Oxidative Decon (Bleach/Peroxide) OSDEMP->Oxidation EMPA Ethyl Methylphosphonic Acid (EMPA) (Low Toxicity) Hydrolysis->EMPA Thiol Ethanethiol (Toxic/Odor) Hydrolysis->Thiol Side Product Oxidation->EMPA Sulfonate Ethyl Sulfonate (Non-Toxic) Oxidation->Sulfonate S-Oxidation

Figure 1: Mechanistic pathways for OSDEMP degradation.[1] Path B (Oxidation) is preferred as it neutralizes the thiol byproduct.

Experimental Protocols

Protocol A: Oxidative Decontamination (Recommended)

This method uses a hypochlorite solution (household bleach grade or higher) to rapidly cleave the P-S bond and oxidize the resulting thiol.[1]

Reagents:

  • Sodium Hypochlorite (NaOCl), 5-10% solution.[1]

  • Sodium Hydroxide (NaOH), 1 M (to maintain pH > 10).

  • Solvent: Acetonitrile (if OSDEMP is in organic phase) or Water.[1]

Procedure:

  • Preparation: In a glass reaction vessel, prepare a solution of 10% commercial bleach adjusted to pH 11 using 1 M NaOH. Note: High pH prevents the formation of chlorine gas and stabilizes the hypochlorite ion.

  • Addition: Slowly add the OSDEMP contaminant to the hypochlorite solution under vigorous stirring. The ratio should be at least 50:1 (Decontaminant : Contaminant) by volume to ensure excess oxidant.

  • Reaction: Stir at ambient temperature (25°C) for 30 minutes. The reaction is exothermic; monitor temperature.

  • Quenching: After 30 minutes, remove an aliquot for analysis. Quench excess oxidant in the aliquot with sodium thiosulfate before analysis.

  • Disposal: The resulting solution contains EMPA and sulfonates. Adjust pH to neutral and dispose of as hazardous chemical waste.

Protocol B: Catalytic/Alkaline Hydrolysis (Baseline)

Used when oxidative chemistry is incompatible with the substrate material (e.g., certain sensitive alloys or polymers).[1]

Reagents:

  • 1.0 M NaOH (aqueous).

  • Ethanol (50% v/v) to enhance solubility.[1]

Procedure:

  • Dissolution: Dissolve OSDEMP in a 1:1 mixture of Ethanol/Water.

  • Basification: Add 1.0 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Stir at 40°C for 2-4 hours. Note: Hydrolysis is significantly slower than oxidation.[1]

  • Odor Control: Critical. This process releases ethanethiol. The reaction vessel must be vented into a scrubber containing bleach or potassium permanganate to neutralize the stench.

Analytical Validation

Trust but verify. Decontamination is not complete until analytically proven.

Gas Chromatography-Mass Spectrometry (GC-MS)

EMPA is polar and difficult to detect directly.[1] Derivatization is required.

  • Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1][4]

  • Workflow:

    • Take 100 µL of reaction mix.

    • Evaporate to dryness under nitrogen.

    • Resuspend in acetonitrile + MTBSTFA (1% TBDMSCl).

    • Heat at 60°C for 30 mins.

    • Target Ion: Monitor for the silylated EMPA derivative (m/z 153, 267).

    • Success Criteria: Disappearance of OSDEMP peak; appearance of EMPA-TBDMS peak.

P NMR Spectroscopy

The "Gold Standard" for observing P-S to P-O conversion without derivatization.[1]

  • Method: Proton-decoupled

    
    P NMR.[1][5]
    
  • Solvent:

    
     or 
    
    
    
    .[1]
  • Spectral Data:

    • Starting Material (OSDEMP):

      
       ppm (Characteristic of P-S bond).[1]
      
    • Product (EMPA):

      
       ppm (Characteristic of Phosphonate P-O).[1]
      
  • Validation: Complete disappearance of the downfield signal (~55 ppm) and emergence of the upfield signal (~28 ppm).

AnalyticalWorkflow cluster_GC GC-MS Path cluster_NMR NMR Path Sample Decon Reaction Mix Deriv Dry & Derivatize (MTBSTFA) Sample->Deriv Prep Add D2O/Lock Sample->Prep GC_Run GC-MS Analysis Deriv->GC_Run GC_Result Target: Silylated EMPA (Absence of OSDEMP) GC_Run->GC_Result NMR_Run 31P {1H} NMR Prep->NMR_Run NMR_Result Shift: ~55ppm -> ~28ppm NMR_Run->NMR_Result

Figure 2: Analytical workflow for validating OSDEMP detoxification.

Summary Data Table

ParameterOSDEMP (Parent)EMPA (Product)
CAS Number 2511-10-61832-53-7
Molecular Weight 182.22 g/mol 124.08 g/mol
Solubility Organic SolventsWater Soluble

P NMR Shift
~55 ppm (P-S)~28 ppm (P-O)
Toxicity (LD50) High (Cholinesterase Inhibitor)Low (Irritant)
Decon Method Target Result

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 17072, O,S-Diethyl methylphosphonothioate.[1] National Center for Biotechnology Information (2023).[1]

    • [Link][1]

  • Degradation Mechanisms (VX & Simulants)

    • Yang, Y. C., et al. "Decontamination of Chemical Warfare Agents."[1] Chemical Reviews, 1992, 92(8), 1729–1743.[1] (Foundational text on P-S bond hydrolysis vs. oxidation).

    • [Link][1]

  • Analytical Methods (GC-MS & NMR)

    • Black, R. M., & Read, R. W.[1] "Analysis of degradation products of organophosphorus chemical warfare agents and related compounds by liquid chromatography-mass spectrometry." Journal of Chromatography A, 1997.

    • [Link][1]

  • Catalytic Detoxification

    • Moon, S. Y., et al. "Effective, Facile, and Selective Hydrolysis of the Chemical Warfare Agent VX Using Zr6-Based Metal–Organic Frameworks."[1] Inorganic Chemistry, 2015.[1][6]

    • [Link][1]

Sources

Application Note: Derivatization and Analysis of O,S-Diethyl Methylphosphonothioate (OSDEMP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the technical nuances of analyzing O,S-Diethyl methylphosphonothioate (OSDEMP) .

Executive Summary for the Analyst: O,S-Diethyl methylphosphonothioate (OSDEMP) is a critical simulant for the nerve agent VX.[1] While the intact molecule is neutral and volatile enough for direct GC-MS analysis, its high reactivity (P-S bond lability) often necessitates the analysis of its degradation products—specifically Ethyl methylphosphonic acid (EMPA) and Methylphosphonic acid (MPA) .[1] Therefore, "derivatization of OSDEMP" in a high-fidelity analytical context refers to the stabilization and derivatization of its acidic hydrolysis markers , which are non-volatile and polar.[1]

This guide provides protocols for both the Direct Analysis of the parent ester and the Derivatization of its resulting acids, ensuring a comprehensive mass balance approach.[1]

Introduction & Chemical Context

O,S-Diethyl methylphosphonothioate (OSDEMP) serves as a structural analogue for V-series nerve agents (specifically VX).[1] It contains the P=O, P-C, and P-S linkages characteristic of this class.[1]

Analytical Challenges
  • Isomeric Confusion: OSDEMP is an isomer of the pesticide intermediate O,O-Diethyl methylphosphonothioate.[1] The O,S- isomer is thermally less stable due to the weaker P-S bond (approx. 65 kcal/mol vs 86 kcal/mol for P-O).[1]

  • Thermal Degradation: In hot GC injection ports, OSDEMP can degrade into acidic species if the liner is active (dirty).[1]

  • Polarity of Metabolites: The primary hydrolysis product, EMPA, possesses an active hydroxyl group, making it unsuitable for gas chromatography without derivatization.[1]

Experimental Workflow Overview

The analysis is bifurcated into two pathways based on sample state:

  • Pathway A (Intact Agent): Direct injection for organic solvent samples (e.g., hexane, dichloromethane).[1]

  • Pathway B (Degradation/Trace): Derivatization for aqueous samples, soil extracts, or aged samples containing EMPA/MPA.[1]

Logical Pathway Diagram

OSDEMP_Workflow Sample Sample Matrix (Soil/Water/Solvent) Extraction Extraction (ACN or DCM) Sample->Extraction Split Analyte State? Extraction->Split Direct Intact OSDEMP (Neutral Ester) Split->Direct High Conc. Organic Hydrolysis Hydrolysis/Degradation (Acidic Markers) Split->Hydrolysis Trace/Aqueous GC_Direct Direct GC-MS (DB-5MS) Direct->GC_Direct Deriv Derivatization (MTBSTFA or CH2N2) Hydrolysis->Deriv GC_Deriv GC-MS Analysis (Silyl Esters) Deriv->GC_Deriv

Figure 1: Decision tree for OSDEMP analysis. Pathway selection depends on whether the target is the parent ester or its stable acid markers.[1]

Protocol A: Direct Analysis of Intact OSDEMP

Applicability: Fresh samples in organic solvent (Hexane, Ethyl Acetate).[1] Principle: OSDEMP is sufficiently volatile for GC but requires an inert system to prevent on-column degradation.[1]

Instrument Parameters
ParameterSettingRationale
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase minimizes interaction with the P=O bond.[1]
Inlet Temp 200°C - 220°CCritical: Keep below 250°C to prevent thermal isomerization (thiono-thiolo rearrangement) or P-S cleavage.[1]
Liner Ultra-Inert, Deactivated Splitless with WoolPrevents adsorption of the polar P=O moiety.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.[1]
Oven Program 40°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp ensures separation from the O,O-isomer.[1]
Mass Spectral Identification (EI, 70eV)
  • Molecular Ion (M+): m/z 168 (Weak/Distinct)[1]

  • Base Peak: m/z 79 (

    
     or related fragment)[1]
    
  • Diagnostic Ions:

    • m/z 125 (

      
       or loss of propyl equivalent)
      
    • m/z 139 (

      
      )
      
    • Distinction: The O,S-isomer typically shows a stronger loss of the -SC2H5 group compared to the O,O-isomer's loss of -OC2H5.[1]

Protocol B: Derivatization of OSDEMP Degradation Products (Core Protocol)

Applicability: Aqueous samples, urine, soil, or verification of neutralization efficiency.[1] Target Analytes: Ethyl methylphosphonic acid (EMPA) and Methylphosphonic acid (MPA).[1][2][3]

Method 1: Silylation with MTBSTFA (Preferred)

Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS.[1] Mechanism: Replaces active protons (-OH) with tert-butyldimethylsilyl (TBDMS) groups.[1] TBDMS derivatives are hydrolytically more stable than TMS derivatives, allowing for easier handling.[1][4]

Step-by-Step Procedure:
  • Evaporation: Take an aliquot of the aqueous/methanolic extract (e.g., 1 mL). Evaporate to complete dryness under a stream of nitrogen at 60°C.

    • Note: Water quenches the derivatization reagent.[1] The sample must be anhydrous.[1]

  • Reconstitution: Add 500 µL of anhydrous Acetonitrile (ACN) or Pyridine.

  • Derivatization: Add 50 µL of MTBSTFA (with 1% TBDMCS).

  • Reaction: Cap the vial tightly. Vortex for 30 seconds.[1] Heat at 60°C for 30-45 minutes .

    • Chemistry:

      
      
      
  • Analysis: Inject 1 µL into the GC-MS (Splitless).

Data Interpretation (TBDMS Derivatives)
AnalyteDerivative StructureQuant Ion (m/z)Confirmation Ions (m/z)
EMPA Ethyl methylphosphonate TBDMS ester153 195, 211
MPA Methylphosphonate di-TBDMS ester267 309, 73
  • m/z 153: Characteristic fragment

    
     (Loss of t-butyl group).[1] This is the base peak for almost all TBDMS-phosphonates.[1]
    
Method 2: Methylation with Diazomethane (Alternative)

Reagent: Diazomethane (


) in ether (or TMS-Diazomethane as a safer alternative).[1]
Use Case:  Specifically cited in OSDEMP decontamination studies (See Ref 1).
  • Preparation: Generate Diazomethane in situ or use a commercially available ether solution.[1] Warning: Explosive/Carcinogenic.

  • Reaction: Add Diazomethane solution dropwise to the sample extract until a persistent yellow color remains.[1]

  • Quenching: Allow to stand for 10 minutes. Remove excess reagent with a gentle nitrogen stream.[1]

  • Result: Converts EMPA to Diethyl methylphosphonate (DEMP) .

    • Note: This converts the degradation product (EMPA) back into a diester (DEMP), which is an isomer of the original OSDEMP.[1] You must rely on retention time to distinguish the "derivatized acid" (DEMP) from the original "O,S-ester" (OSDEMP).[1]

Quality Control & Validation

To ensure the protocol is self-validating (Trustworthiness), include these controls:

  • Reagent Blank: Inject MTBSTFA/Solvent alone to check for background silicon peaks.[1]

  • Conversion Control: Spike a sample with 10 ppm Methylphosphonic Acid (MPA).[1] If the m/z 267 peak (di-TBDMS-MPA) is absent, the sample was likely not dry enough, quenching the reagent.[1]

  • Isomer Resolution Check: Ensure the GC method separates O,O-Diethyl methylphosphonate (Retention Index ~1080) from O,S-Diethyl methylphosphonothioate (Retention Index ~1139).

References

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by GC-MS. MDPI. Available at: [Link] (Context: General derivatization strategies for phosphonic acids).[1]

  • Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. NISCAIR. Available at: [Link] (Context: Specific study on OSDEMP degradation and methylation).[1]

  • O,S-Diethyl methylphosphonothioate Properties. NIST Chemistry WebBook. Available at: [Link] (Context: Retention indices and direct analysis data).[1]

  • Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament.University of Helsinki / OPCW. (Context: Standard MTBSTFA protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of O,S-Diethyl Methylphosphonothioate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation & Troubleshooting Guide
CRITICAL SAFETY & COMPLIANCE WARNING

⚠ DANGER: HIGHLY TOXIC (LD50 ~6 mg/kg) O,S-Diethyl methylphosphonothioate (DEMPT) is a potent cholinesterase inhibitor and a structural simulant for V-series nerve agents.[1] It is a Chemical Weapons Convention (CWC) Schedule 2 compound. [1] * Engineering Controls: All operations must be performed in a certified chemical fume hood with active exhaust scrubbing.

  • PPE: Butyl rubber gloves, full-face respirator (or chemically isolated mask), and Tyvek suit are mandatory. [1] * Neutralization: Keep a 10% NaOH/hypochlorite solution nearby for immediate decontamination of spills.

SPECIFICATIONS & CRITICAL PARAMETERS

Before initiating distillation, verify your system capabilities against the physicochemical properties of the target compound.[1]

ParameterValueTechnical Note
CAS Number 2511-10-6Verify identity against O,O-isomer (CAS 6996-81-2).
Boiling Point 95–97°C @ 10 mmHg Target pot temperature should not exceed 120°C to prevent C-S bond cleavage.
Density 1.094 g/mLDenser than water; sinks in aqueous washes.
Refractive Index

Use for rapid fraction analysis.[1]
Solubility Immiscible in waterHydrolyzes slowly in water; rapidly in alkaline media.
Appearance Colorless LiquidYellowing indicates sulfur extrusion or oxidation.
MODULE A: PRE-DISTILLATION & SETUP (FAQs)
Q: What vacuum depth is required, and why is it non-negotiable?

A: You must achieve a vacuum of < 10 mmHg (13 mbar) , ideally < 1 mmHg .[1]

  • The Causality: O,S-DEMPT has a high atmospheric boiling point (>200°C).[1] At these temperatures, the P–S bond becomes labile.[1] If you distill at weak vacuum (e.g., 50 mmHg), the required pot temperature will exceed the decomposition threshold (~130°C) .[1]

  • Result of Failure: Thermal elimination of ethyl mercaptan (stench) and formation of pyrophoric polymeric phosphorus species.[1]

Q: My crude mixture is acidic. Can I distill directly?

A: No.

  • The Mechanism: Acidic byproducts (often from HCl or methylphosphonic acid impurities) catalyze the reverse rearrangement or hydrolysis during heating.[1]

  • Protocol:

    • Dissolve crude in Dichloromethane (DCM).[1]

    • Wash with ice-cold 5% NaHCO₃ (rapidly, to minimize hydrolysis).

    • Dry over anhydrous MgSO₄.

    • Strip solvent before high-vacuum distillation.[1]

Q: How do I prevent "bumping" with this viscous residue?

A: Organophosphorus residues often retain micro-bubbles of solvent or alkyl halides.

  • Solution: Do not rely solely on magnetic stirring. Use a gas capillary bleed (nitrogen) or a vigorous mechanical stirrer.[1] The nitrogen bleed aids in vapor transport and prevents superheating.[1]

MODULE B: OPERATIONAL PROTOCOLS & TROUBLESHOOTING
Workflow Logic: The Purification Pathway

The following diagram outlines the critical decision points during the purification process.

G Start Crude O,S-DEMPT Mixture AcidCheck Check pH / Acid Content Start->AcidCheck Wash Wash: Cold 5% NaHCO3 Extract: DCM AcidCheck->Wash High Acidity Strip Solvent Strip (Rotovap < 40°C) AcidCheck->Strip Neutral Wash->Strip VacSetup High Vacuum Setup (< 10 mmHg) Strip->VacSetup Heat Gradual Heating (Oil Bath) VacSetup->Heat Fraction1 Fraction 1: Fore-run (< 80°C @ 10mmHg) (O,O-Isomer/Volatiles) Heat->Fraction1 Low BP Impurities Fraction2 Fraction 2: Main Cut (95-97°C @ 10mmHg) (Pure O,S-DEMPT) Fraction1->Fraction2 Temp Stabilizes Fraction3 Residue (Polymers/Salts) Fraction2->Fraction3 Distillation End

Figure 1: Purification workflow emphasizing the removal of acidic precursors prior to thermal stress.

Troubleshooting the Distillation (Q&A)

Q: The distillate is turning yellow. What is happening?

  • Diagnosis: Sulfur extrusion or oxidation.

  • Cause: Pot temperature is too high (>130°C) or air has leaked into the system.[1]

  • Immediate Action:

    • Lower the oil bath temperature immediately.[1]

    • Check vacuum seals.[1] Oxygen at high temperatures accelerates P–S bond degradation.[1]

    • If using a manifold, ensure the nitrogen backfill is dry and oxygen-free.[1]

Q: I see two boiling plateaus. Which one is my product?

  • Analysis:

    • Plateau 1 (~75–79°C @ 10-13 mmHg): This is likely the O,O-diethyl methylphosphonothioate isomer (P=S form).[1] It boils lower than the O,S-isomer due to lower polarity.[1]

    • Plateau 2 (~95–97°C @ 10 mmHg): This is your target O,S-diethyl methylphosphonothioate (P=O form).[1]

  • Action: Discard Plateau 1 as fore-run. Collect Plateau 2.

Q: The vacuum pressure is fluctuating wildly.

  • Diagnosis: Outgassing of trapped solvents (DCM/Ethanol) or decomposition.[1]

  • Fix: Stop heating. Allow the system to reach full vacuum at room temperature ("degassing") for 30 minutes before re-applying heat.

MODULE C: POST-DISTILLATION QC & STORAGE
Q: How do I rapidly confirm the structure without full NMR?

A: Refractive Index (RI) is the fastest in-process check.[1]

  • Target RI: 1.4740 .[2][3]

  • If RI < 1.465: Significant contamination with the O,O-isomer (RI ~1.464).[1]

  • If RI > 1.480: Presence of degradation products or thiol contaminants.[1]

Q: What are the storage requirements?

A: The P–S bond is susceptible to hydrolysis and oxidation.[1]

  • Container: Amber glass (UV protection) with Teflon-lined caps.[1]

  • Atmosphere: Argon or Nitrogen blanket is mandatory.[1]

  • Temperature: Refrigerate at 2–8°C.

  • Shelf Life: Re-distill if stored > 6 months, as mercaptan formation is inevitable over time.[1]

Decision Logic: Quality Control

QC Sample Distilled Fraction RI_Check Refractive Index (Target: 1.474) Sample->RI_Check NMR_Check 31P NMR RI_Check->NMR_Check 1.472 - 1.476 Fail_OO Recycle/Discard (High O,O content) RI_Check->Fail_OO < 1.470 Pass Store under Ar (4°C) NMR_Check->Pass Single Peak (~50-60 ppm) NMR_Check->Fail_OO Double Peak

Figure 2: Quality control logic tree using Refractive Index as a primary gate.

REFERENCES
  • ChemicalBook. (2024).[1] O,S-Diethyl methylphosphonothioate Properties and Safety Data. Retrieved from [1]

  • National Institutes of Health (NIH) / PubChem. (2024).[1] O,O-Diethyl methylphosphonothioate Compound Summary. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] O,O′-Diethyl methylphosphonothioate Product Sheet & Physical Data. Retrieved from [1]

  • Singh, S. I., & Prabha, S. (2013).[1][4] Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. ResearchGate. Retrieved from

  • Thermo Scientific Chemicals. (2024).[1][3] O,S-Diethyl methylphosphonothioate Specifications. Retrieved from [1]

Sources

Stability and storage conditions for O,S-Diethyl methylphosphonothioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O,S-Diethyl methylphosphonothioate (CAS: 2511-10-6). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a structural analog and simulant for organophosphorus nerve agents, particularly VX, understanding its handling and stability is critical for experimental success and safety.[1][2][3]

I. Introduction to O,S-Diethyl methylphosphonothioate

O,S-Diethyl methylphosphonothioate is an organophosphorus compound containing a phosphonate core with both oxygen and sulfur heteroatoms. It is primarily utilized in research as a less toxic simulant for highly toxic nerve agents like VX to study their degradation, decontamination, and biological interactions.[1][2] Its structural similarity to these agents means it exhibits comparable, albeit slower, reactivity and degradation pathways.[3] A thorough understanding of its stability is paramount for accurate experimental design and interpretation of results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of O,S-Diethyl methylphosphonothioate.

Q1: What are the recommended long-term storage conditions for neat O,S-Diethyl methylphosphonothioate?

For long-term stability, neat O,S-Diethyl methylphosphonothioate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator under an inert atmosphere.[4] The compound is listed as moisture-sensitive, and exposure to atmospheric moisture can initiate hydrolysis.[5] To prevent unauthorized access, it is recommended to store it in a locked cabinet.

Q2: How stable is O,S-Diethyl methylphosphonothioate in aqueous solutions?

O,S-Diethyl methylphosphonothioate is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH.

  • Acidic Conditions: While specific kinetic data is limited, organophosphonothioates are generally more stable in acidic to neutral pH compared to basic conditions.

  • Neutral Conditions: Hydrolysis occurs, but at a slower rate than in basic conditions.

  • Basic Conditions: The rate of hydrolysis increases significantly with pH. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center and leading to cleavage of the P-S or P-O bonds.[2]

Q3: What are the primary degradation products of O,S-Diethyl methylphosphonothioate?

The primary degradation pathway for O,S-Diethyl methylphosphonothioate is hydrolysis, which can proceed via cleavage of the P-S or P-O bond. Based on studies of this compound and the closely related nerve agent VX, the main degradation products are:

  • Ethyl methylphosphonic acid (EMPA): Formed from the cleavage of the P-S bond.[1][6] This is generally considered the major hydrolysis product.

  • O-Ethyl methylphosphonothioic acid: Arises from the cleavage of the P-O (ethoxy) bond.[2]

  • Ethanethiol: Released upon P-S bond cleavage.

  • Ethanol: Released upon P-O bond cleavage.

Under certain oxidative conditions, further degradation to simpler phosphate and sulfate ions can occur.[2]

Q4: Should I be concerned about the photostability of O,S-Diethyl methylphosphonothioate?

Q5: What solvents are recommended for preparing stock solutions?

For preparing stock solutions, anhydrous aprotic organic solvents are recommended to minimize hydrolysis. Suitable solvents include:

  • Acetonitrile

  • Dichloromethane (DCM)

  • Tert-butyl methyl ether (MTBE)

It is crucial to use high-purity, dry solvents. Even trace amounts of water can lead to degradation over time. The stability of related compounds in DCM has been noted to be a concern for long-term storage of low concentration standards, suggesting that fresh preparation is always the best practice.[9]

III. Troubleshooting Guide

This section provides guidance on common experimental issues that may be related to the stability of O,S-Diethyl methylphosphonothioate.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Inconsistent experimental results over time with the same stock solution. Degradation of O,S-Diethyl methylphosphonothioate in solution.1. Prepare fresh stock solutions: Due to its susceptibility to hydrolysis, especially in the presence of trace moisture, it is best to prepare fresh solutions for each experiment. 2. Use anhydrous solvents: Ensure that the solvent used for the stock solution is of high purity and anhydrous. Consider using solvents from a freshly opened bottle or dried over molecular sieves. 3. Store solutions properly: If a stock solution must be stored, even for a short period, store it at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.
Lower than expected concentration of the active compound. Hydrolysis during experimental setup in aqueous buffers.1. Check the pH of your buffer: Hydrolysis is significantly faster at higher pH. If your experiment allows, consider using a buffer closer to neutral pH. 2. Minimize incubation time in aqueous solutions: Add the O,S-Diethyl methylphosphonothioate solution to the aqueous medium as the last step before analysis or measurement. 3. Maintain a cool temperature: If experimentally feasible, conduct your experiment at a lower temperature to slow down the rate of hydrolysis.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). Formation of degradation products.1. Identify potential degradation products: Based on the known degradation pathways, the unexpected peaks could correspond to Ethyl methylphosphonic acid (EMPA) or O-Ethyl methylphosphonothioic acid. 2. Analyze a freshly prepared sample: Run a chromatogram of a freshly prepared solution to use as a baseline. 3. Perform a forced degradation study: Intentionally degrade a sample (e.g., by adding a small amount of base) to identify the retention times/mass spectra of the degradation products, confirming their presence in your experimental samples.

IV. Stability Data Summary

Direct quantitative stability data for O,S-Diethyl methylphosphonothioate is scarce in the literature. The following table provides a summary based on general principles for phosphonothioates and data from closely related compounds like VX. This information should be used as a guideline, and stability under specific experimental conditions should be verified.

Condition Stability Primary Degradation Pathway Key Considerations
Storage (Neat) Stable when stored cool, dry, and protected from moisture.Hydrolysis (if exposed to moisture)Use an inert atmosphere for long-term storage.
Aqueous Solution (pH < 6) Moderately StableSlow HydrolysisSlower degradation compared to neutral or basic pH.
Aqueous Solution (pH 7) Limited StabilityHydrolysisRate is dependent on temperature and buffer components.
Aqueous Solution (pH > 8) UnstableRapid HydrolysisDegradation rate increases significantly with increasing pH.[2]
Organic Solvents (Aprotic, Anhydrous) Good StabilityMinimalEnsure the solvent is truly anhydrous.
Exposure to Light Potentially UnstablePhotolysisRecommended to protect from light, especially in solution.[7][8]
Presence of Oxidizing Agents UnstableOxidation & HydrolysisAvoid contact with strong oxidizing agents.[2]

V. Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of O,S-Diethyl methylphosphonothioate to maximize its stability.

  • Materials:

    • O,S-Diethyl methylphosphonothioate

    • Anhydrous acetonitrile (or other suitable aprotic solvent)

    • Inert gas (Argon or Nitrogen)

    • Glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Microsyringes

  • Procedure:

    • Allow the container of neat O,S-Diethyl methylphosphonothioate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Work in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

    • Weigh the desired amount of O,S-Diethyl methylphosphonothioate into a clean, dry vial.

    • Add the required volume of anhydrous acetonitrile to achieve the target concentration.

    • Cap the vial tightly and vortex briefly to ensure complete dissolution.

    • Purge the headspace of the vial with an inert gas for 15-30 seconds.

    • Seal the vial tightly. For extra protection, wrap the cap with parafilm.

    • Storage: For short-term storage (a few days), store at 2-8°C. For longer-term storage, store at -20°C or below.

    • Best Practice: Ideally, prepare only the amount of solution needed for a single day's experiments.

VI. Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of O,S-Diethyl methylphosphonothioate.

DegradationPathways cluster_hydrolysis Hydrolysis parent O,S-Diethyl methylphosphonothioate ps_cleavage P-S Bond Cleavage (Major Pathway) parent->ps_cleavage H₂O / OH⁻ po_cleavage P-O Bond Cleavage (Minor Pathway) parent->po_cleavage H₂O / OH⁻ empa Ethyl methylphosphonic acid (EMPA) ps_cleavage->empa ethanethiol Ethanethiol ps_cleavage->ethanethiol empta O-Ethyl methylphosphonothioic acid po_cleavage->empta ethanol Ethanol po_cleavage->ethanol

Caption: Primary hydrolytic degradation pathways of O,S-Diethyl methylphosphonothioate.

VII. References

  • Echemi. (n.d.). O,S-Diethyl P-methylphosphonothioate Safety Data Sheets. Retrieved from

  • Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. eScholarship. Retrieved from

  • Stawinski, J., & Sobkowski, M. (1990). HYDROLYTIC STABILITY OF NUCLEOSIDE H·PHOSPHONATE AND H·PHOSPHONOTHIOATE DlESTERS. Nucleosides and Nucleotides, 9(1), 79-82.

  • Yang, Y., et al. (2015). Degradation Kinetics of VX. ResearchGate. Retrieved from

  • Yang, Y., et al. (1997). Peroxyhydrolysis of nerve agent VX and model compounds and related nucleophilic reactions. Journal of the Chemical Society, Perkin Transactions 2, (4), 607-614.

  • Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. PubMed Central. Retrieved from

  • Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. Langmuir. Retrieved from

  • Munro, N. B., et al. (1999). The Sources, Fate, and Toxicity of Chemical Warfare Agent Degradation Products. Semantic Scholar. Retrieved from

  • Al-Ghamdi, H. (2014). Improved Logistics for Chemical and Biologics Decontamination for First Responders. Defense Technical Information Center.

  • U.S. Environmental Protection Agency. (2014). Preservation Study for Ultra-Dilute VX Standards. Retrieved from

  • Rochlin, E., et al. (2012). Role of the P-F bond in fluoride-promoted aqueous VX hydrolysis: an experimental and theoretical study. PubMed. Retrieved from

  • CymitQuimica. (n.d.). CAS 2511-10-6: O,S-Diethyl P-methylphosphonothioate. Retrieved from

  • M-S, K., et al. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in. ResearchGate. Retrieved from

  • Unknown author. (n.d.). Cas 73207-98-4,diisopropylaminoethyl methyl thiolophosphonate.

  • Wikipedia. (2024). VX (nerve agent). Retrieved from

  • M-S, K., et al. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in Ambient Condition using ATR-FTIR Spectroscopy. ResearchGate. Retrieved from

Sources

Technical Support Center: Optimizing GC-MS Parameters for O,S-Diethyl Methylphosphonothioate (EDMPT) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of O,S-Diethyl methylphosphonothioate (EDMPT) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for common challenges encountered during the analysis of this organophosphorus compound.

Introduction to EDMPT Analysis by GC-MS

O,S-Diethyl methylphosphonothioate (EDMPT) is an organophosphorus compound of significant interest in various fields, including environmental monitoring and defense-related research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of EDMPT due to its volatility and the specific fragmentation patterns generated upon electron ionization.[1]

This guide will walk you through the essential aspects of method development, from sample preparation to data interpretation, and provide solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the GC-MS analysis of EDMPT.

Q1: What is the optimal GC column for EDMPT analysis?

A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally recommended for the analysis of organophosphorus compounds like EDMPT.[2] These columns provide excellent resolution and peak shape for a wide range of analytes.

Q2: What are the recommended initial GC-MS parameters for EDMPT?

For initial method development, you can start with the parameters outlined in the table below. These are based on established methods for similar organophosphorus compounds and the known physicochemical properties of EDMPT.

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplitlessTo maximize the transfer of analyte to the column for trace-level analysis.[2]
Inlet Temperature250 °CHigh enough to ensure complete vaporization of EDMPT without causing thermal degradation.
Injection Volume1 µLA standard volume for splitless injections to avoid overloading the column.[3]
Oven Program
Initial Temperature70 °C, hold for 2 minTo allow for solvent focusing and improved peak shape.
Ramp Rate10 °C/min to 280 °CA moderate ramp rate to ensure good separation from potential matrix components.
Final HoldHold at 280 °C for 5 minTo ensure elution of any less volatile compounds and to clean the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible fragmentation patterns.
Ion Source Temp.230 °CA typical source temperature to maintain analyte integrity.
Transfer Line Temp.280 °CTo prevent condensation of the analyte between the GC and MS.
Scan Range50-350 m/zTo capture the molecular ion and key fragment ions of EDMPT.

Q3: What is the expected mass spectrum of EDMPT?

The electron ionization mass spectrum of EDMPT will exhibit a characteristic fragmentation pattern. The molecular ion (M+) is expected at m/z 168. Key fragment ions can be predicted based on the structure and are crucial for identification. You can refer to the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center for the reference spectrum of O,S-Diethyl methylphosphonothioate.

Q4: How can I confirm the identity of EDMPT in my samples?

Confirmation of EDMPT should be based on two key criteria:

  • Retention Time Match: The retention time of the peak in your sample should match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum Match: The mass spectrum of the sample peak should match the reference spectrum, including the presence and relative abundance of key fragment ions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with the tail or front extending from the main peak.

  • Difficulty in accurately integrating the peak area.

Possible Causes and Solutions:

  • Active Sites in the GC System: Organophosphorus compounds can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector, leading to peak tailing.[4]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition your column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes and cause peak distortion.[5]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector as per the instrument manual.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the chromatography.[6]

    • Solution: Improve your sample cleanup procedure to remove interfering matrix components. See the Sample Preparation Protocols section for guidance.

  • Solvent-Phase Mismatch: Injecting a polar sample solvent onto a non-polar column can cause peak distortion.[5]

    • Solution: If possible, dissolve your sample in a non-polar solvent like hexane or dichloromethane.

Problem 2: Low Sensitivity or No Peak Detected

Symptoms:

  • The signal-to-noise ratio for the EDMPT peak is low.

  • The EDMPT peak is not observed, even in spiked samples.

Possible Causes and Solutions:

  • Analyte Degradation: EDMPT may degrade in the GC inlet if the temperature is too high.

    • Solution: Try lowering the inlet temperature in 20 °C increments to find the optimal balance between volatilization and stability.

  • Poor Sample Extraction or Cleanup: The analyte may be lost during the sample preparation process.

    • Solution: Review and optimize your extraction and cleanup protocol. Ensure the pH of your sample is appropriate for the chosen extraction method.

  • MS Tuning Issues: An improperly tuned mass spectrometer will result in poor sensitivity.

    • Solution: Perform a standard autotune of your mass spectrometer to ensure optimal performance across the desired mass range.

  • Matrix-Induced Signal Suppression: Co-eluting matrix components can suppress the ionization of EDMPT in the MS source.[7][8][9]

    • Solution: Enhance sample cleanup to remove these interferences. Using a matrix-matched calibration curve can also help to compensate for this effect.

Problem 3: Inconsistent Retention Times

Symptoms:

  • The retention time of the EDMPT peak shifts between injections.

Possible Causes and Solutions:

  • Leaks in the GC System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to retention time instability.

    • Solution: Perform a leak check of your GC system, paying close attention to the septum, ferrules, and column connections.

  • Column Bleed: As a column ages, the stationary phase can degrade and bleed, which can affect retention times.

    • Solution: Condition the column as recommended by the manufacturer. If the bleed remains high, the column may need to be replaced.

  • Changes in Oven Temperature Profile: Inconsistent oven temperature control will directly impact retention times.

    • Solution: Ensure your GC oven is properly calibrated and that the temperature program is consistent for all runs.

Experimental Protocols

Sample Preparation Protocol for Water Samples (Solid-Phase Extraction - SPE)

This protocol is a general guideline for the extraction of EDMPT from water samples and should be optimized for your specific matrix.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymeric sorbent).

  • Methanol (HPLC grade).

  • Deionized water.

  • Dichloromethane or Ethyl Acetate (GC grade).

  • Nitrogen evaporator.

  • Autosampler vials with inserts.

Procedure:

  • Condition the SPE Cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the Sample: Pass 100-500 mL of the water sample through the conditioned cartridge at a slow, steady flow rate (approximately 5-10 mL/min).

  • Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any salts or polar interferences.

  • Dry the Cartridge: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes.

  • Elute the Analyte: Elute the EDMPT from the cartridge with 5-10 mL of dichloromethane or ethyl acetate into a clean collection tube.

  • Concentrate the Eluate: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer to Vial: Transfer the concentrated extract to a 2 mL autosampler vial with an insert for GC-MS analysis.

Sample Preparation Protocol for Soil Samples

This protocol provides a general procedure for extracting EDMPT from soil.

Materials:

  • Acetonitrile (HPLC grade).

  • Anhydrous sodium sulfate.

  • Centrifuge and centrifuge tubes.

  • Shaker or vortex mixer.

  • Nitrogen evaporator.

  • Autosampler vials with inserts.

Procedure:

  • Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[10]

  • Extraction: Add 20 mL of acetonitrile to the tube. Shake vigorously for 1 hour.[10]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.[10]

  • Collection of Supernatant: Carefully transfer the supernatant to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer to Vial: Transfer the final extract to an autosampler vial for GC-MS analysis.

Visualizations

GC-MS Analytical Workflow for EDMPT

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction (SPE/LLE) Extraction (SPE/LLE) Sample Collection->Extraction (SPE/LLE) Concentration Concentration Extraction (SPE/LLE)->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation (GC) Separation (GC) Injection->Separation (GC) Ionization (EI) Ionization (EI) Separation (GC)->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Detection Detection Mass Analysis (MS)->Detection Peak Integration Peak Integration Detection->Peak Integration Library Search Library Search Peak Integration->Library Search Quantification Quantification Library Search->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of EDMPT from sample collection to final reporting.

Troubleshooting Logic for Peak Tailing

Peak Tailing Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Check for physical issues: - Column installation - Leaks - Inlet liner q1->a1_yes Yes a1_no Check for chemical interactions: - Active sites - Matrix effects - pH of sample q1->a1_no No

Caption: A decision tree to diagnose the cause of peak tailing in your chromatogram.

References

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Retrieved from [Link]

  • Alves, S. P., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1435-1453. [Link]

  • D'Auria, M., & Racioppi, R. (2019). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 24(15), 2786. [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Kicman, A. T., et al. (2012). Development of a GC-MS method for the determination and pharmacokinetics of trans-π-oxocamphor after intravenous administration of Vitacamphorae injection in rat. Analytical Methods, 4(11), 3694-3699. [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • NIST. (n.d.). O,S-Diethyl methylphosphonothioate in NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2018). How i can prepare the soil sample for hydrocarbon analysis through GC/MS kindly share the method for sample preparation of soil ?. Retrieved from [Link]

  • SCIEX. (2023). What is matrix effect and how is it quantified?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Valdivia-Garcia, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International, 33(46A), 42-50. [Link]

  • Zuin, V. G., & Escrig-Doménech, A. (2021). Development of a GC-MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Talanta, 221, 121448. [Link]

Sources

How to prevent degradation of O,S-Diethyl methylphosphonothioate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for O,S-Diethyl methylphosphonothioate (DEMP). This resource is designed for researchers, scientists, and professionals in drug development who utilize DEMP in their experiments. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of DEMP in your solutions. Our goal is to provide you with the expertise and practical insights necessary to mitigate degradation and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is O,S-Diethyl methylphosphonothioate (DEMP) and what are its common applications?

A1: O,S-Diethyl methylphosphonothioate, also known as DEMP, is an organophosphorus compound. It serves as a cholinesterase inhibitor and is utilized in the synthesis of pharmaceuticals, intermediates, and other fine chemicals.[1][2] Its structural similarity to certain nerve agents also makes it a relevant compound in toxicological research and the development of decontamination strategies.

Q2: What are the primary causes of DEMP degradation in solution?

A2: The main degradation pathways for DEMP in solution are hydrolysis and oxidation. The rate of these degradation processes is significantly influenced by several factors, including the pH of the solution, temperature, exposure to light, and the presence of oxidizing agents or nucleophiles.

Q3: How does pH affect the stability of DEMP?

A3: DEMP is susceptible to hydrolysis, a reaction that is markedly accelerated under basic (high pH) conditions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-S or P-O bonds.[3] Acidic to neutral pH conditions are generally more favorable for maintaining the stability of DEMP in aqueous solutions.

Q4: Can I store DEMP solutions at room temperature?

A4: For long-term storage, it is strongly recommended to store DEMP, both as a neat compound and in solution, in a cool, dark, and dry place. Elevated temperatures can increase the rate of hydrolytic and oxidative degradation. As a general guideline for organophosphorus pesticides, storage at 4°C is advisable.

Q5: Is DEMP sensitive to light?

A5: Yes, organophosphorus compounds can be susceptible to photodegradation.[4] To prevent light-induced degradation, it is best practice to store DEMP solutions in amber vials or otherwise protected from direct light exposure.

Troubleshooting Guide: Degradation of DEMP in Solution

This guide will help you identify and resolve common issues related to the degradation of O,S-Diethyl methylphosphonothioate in your experimental solutions.

Issue 1: Rapid Loss of DEMP Concentration in Aqueous Buffers

Symptoms:

  • Consistently low recovery of DEMP in quantitative analysis (e.g., GC-MS, HPLC).

  • Appearance of unexpected peaks in your chromatogram or spectrum, corresponding to degradation products.

  • A noticeable shift in the pH of the solution over time.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
High pH of Buffer DEMP undergoes base-catalyzed hydrolysis. Buffers with a pH greater than 7 will significantly accelerate the degradation process. The hydrolysis rate can increase by a factor of 10 for each unit increase in pH.[5]Use a buffer system with a pH in the acidic to neutral range (pH 4-7). Acetate or phosphate buffers at these pH ranges are generally suitable. Always verify the pH of your final solution.
Elevated Temperature Chemical reaction rates, including hydrolysis and oxidation, increase with temperature. Storing solutions at ambient or elevated temperatures will hasten DEMP degradation.Prepare and store DEMP solutions at low temperatures (e.g., 4°C). For experiments conducted at higher temperatures, prepare the DEMP solution immediately before use.
Presence of Nucleophiles Certain buffer components or additives can act as nucleophiles, attacking the phosphorus center of DEMP and leading to its degradation.Avoid buffers containing strong nucleophiles. If unsure, conduct a small-scale stability test of DEMP in your chosen buffer system before proceeding with large-scale experiments.
Issue 2: Inconsistent Results and Appearance of Unknown Byproducts

Symptoms:

  • Poor reproducibility between experiments.

  • Presence of multiple unknown peaks in analytical data that are not consistent with expected degradation products.

  • Discoloration of the solution.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Oxidation The sulfur atom in DEMP is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing contaminants.Use deoxygenated solvents for preparing your solutions. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Minimize the headspace in your storage vials to reduce the amount of trapped oxygen.[6][7][8][9]
Photodegradation Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts.[4]Always store DEMP stock solutions and experimental samples in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
Solvent Impurities Peroxides in aged ethers (like THF or diethyl ether) or other reactive impurities in the solvent can react with DEMP.Use high-purity, freshly opened solvents. If using solvents prone to peroxide formation, test for their presence before use.

Experimental Protocols

Protocol 1: Preparation and Storage of DEMP Stock Solutions

This protocol outlines the best practices for preparing and storing DEMP stock solutions to maximize their shelf life.

Materials:

  • O,S-Diethyl methylphosphonothioate (DEMP), high purity

  • Anhydrous solvent of choice (e.g., acetonitrile, ethanol, or a suitable buffer)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

  • Syringes and needles

Procedure:

  • Solvent Preparation: If using an aqueous buffer, ensure it is prepared with high-purity water and the pH is adjusted to the desired acidic or neutral range. For organic solvents, use anhydrous grade. Deoxygenate the solvent by bubbling a gentle stream of inert gas through it for 15-30 minutes.

  • Weighing DEMP: Accurately weigh the required amount of DEMP in a clean, dry container.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the DEMP to achieve the desired concentration.

  • Aliquoting and Storage: Immediately aliquot the stock solution into amber glass vials. Minimize the headspace in each vial. Purge the headspace with inert gas before tightly sealing the cap.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store the vials at 4°C in the dark.

Protocol 2: Monitoring DEMP Stability by GC-MS

This protocol provides a general workflow for monitoring the stability of DEMP in a solution over time.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing prep Prepare DEMP solution in the desired matrix aliquot Aliquot into multiple time-point vials prep->aliquot store Store under defined conditions (e.g., 4°C, 25°C, 40°C) aliquot->store sample_t At each time point (t=0, t=1, t=2, ...), retrieve a vial store->sample_t extract Extract an aliquot of the sample sample_t->extract derivatize Derivatize if necessary (for degradation products) extract->derivatize inject Inject into GC-MS derivatize->inject integrate Integrate peak areas of DEMP and degradation products inject->integrate quantify Quantify concentrations using a calibration curve integrate->quantify plot Plot concentration vs. time to determine degradation rate quantify->plot

Caption: Workflow for a DEMP stability study using GC-MS.

Detailed Steps:

  • Sample Preparation: Prepare a solution of DEMP at a known concentration in the solvent or buffer system you wish to investigate, following Protocol 1.

  • Time Points: Aliquot the solution into separate vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month). This avoids repeated sampling from a single stock.

  • Storage: Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Analysis at Time=0: Immediately after preparation, analyze the t=0 sample.

    • Extraction: Depending on the matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate DEMP and its degradation products.

    • Derivatization: The primary degradation products, such as ethyl methylphosphonic acid (EMPA), are polar and may require derivatization (e.g., silylation) to improve their volatility and chromatographic behavior for GC-MS analysis.

    • GC-MS Analysis: Inject the prepared sample into a GC-MS system. Use a suitable column (e.g., HP-5MS) and temperature program to separate DEMP from its degradation products.[10] Monitor for the parent ion of DEMP and the characteristic ions of its expected degradation products.

  • Subsequent Time Points: At each subsequent time point, retrieve a vial and analyze it using the same procedure as the t=0 sample.

  • Data Analysis: Quantify the peak area of DEMP at each time point. Plot the concentration of DEMP as a function of time to determine the degradation kinetics.

Understanding DEMP Degradation Pathways

Knowledge of the degradation pathways is crucial for identifying byproducts and understanding the mechanism of instability.

Primary Degradation Pathways:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DEMP O,S-Diethyl methylphosphonothioate (DEMP) EMPA Ethyl methylphosphonic acid (EMPA) DEMP->EMPA P-S Cleavage (+ H2O, OH-) Ethanethiol Ethanethiol DEMP->Ethanethiol P-S Cleavage (+ H2O, OH-) DEMPO O,S-Diethyl methylphosphonate DEMP->DEMPO [O] MPA Methylphosphonic acid EMPA->MPA Further Hydrolysis

Caption: Major degradation pathways of DEMP.

Explanation of Pathways:

  • Hydrolysis: This is a major degradation route, especially in the presence of water and under basic conditions. The primary products are ethyl methylphosphonic acid (EMPA) and ethanethiol, resulting from the cleavage of the P-S bond. Further hydrolysis of EMPA can lead to methylphosphonic acid (MPA). Cleavage of the P-O bond is also possible but generally occurs to a lesser extent.

  • Oxidation: The thiophosphoryl group (P=S) in DEMP can be oxidized to a phosphoryl group (P=O), converting DEMP into its oxon analog, O,S-Diethyl methylphosphonate. This can occur in the presence of dissolved oxygen or other oxidizing agents.

By understanding these degradation pathways and implementing the recommended handling, storage, and analysis protocols, you can significantly improve the stability of O,S-Diethyl methylphosphonothioate in your solutions, leading to more accurate and reproducible experimental results.

References

  • Ketelaar, J. A. A., & Gersmann, H. R. (1950). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). Recueil des Travaux Chimiques des Pays-Bas, 69(9‐10), 973-981.
  • Wellington, S. L., & Richardson, J. G. (1994). Effect of pH on hydrolysis rate of methyl formate. Presented at the SPE/DOE Ninth Symposium on Improved Oil Recovery held in Tulsa, Oklahoma, U.S.A., April 17-20, 1994.
  • Butin, V. V., & Laikov, D. N. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • Tornes, J. A., & Johnsen, H. (1990). Degradation of S‐2‐Di‐isopropylaminoethyl O‐ethyl methylphosphonothioate in soil: Phosphorus‐containing products. Acta Chemica Scandinavica, 44, 644-647.
  • Lighthouse Instruments. (n.d.). Quality Stability Testing: Oxygen Monitoring During Shelf Life. Retrieved from [Link]

  • Valdez, C. A., & Leif, R. N. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4648.
  • Anderson, D. R., & Gilles, M. K. (2018). Temperature-Dependent Rate Constants for the Gas-Phase Reactions of OH Radicals with 1,3,5-Trimethylbenzene, Triethyl Phosphate, and a Series of Alkylphosphonates. The Journal of Physical Chemistry A, 122(30), 6245-6254.
  • Nishikiori, H., & Fujishima, A. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in Ambient Condition using ATR-FTIR Spectroscopy. Chemistry Letters, 52(1), 20-23.
  • Lizarbe, M. A., & Barrero, A. F. (2023). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. Analytical Chemistry, 95(10), 4467-4476.
  • D'Agostino, P. A., & Provost, L. R. (1992). Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry.
  • Lewis, R. E., Neverov, A. A., & Brown, R. S. (2005). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Organic & Biomolecular Chemistry, 3(22), 4082-4088.
  • Gupta, A. K., Pardasani, D., Dubey, D. K., & Kumar, P. (2009). Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. Indian Journal of Chemistry - Section B, 48B(12), 1735-1739.
  • Yang, X., Zhang, Y., & Zhang, Q. (2025). Temperature-Dependent, Site-Specific Rate Coefficients for the Reaction of OH (OD) with Methyl Formate Isotopologues via Experimental and Theoretical Studies. The Journal of Physical Chemistry A.
  • Lighthouse Instruments. (n.d.). Pharmaceutical Headspace Oxygen Stability Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]

  • Scribd. (n.d.). Determination of Trimethyl Phosphorothioate (TMPT) in Omethoate 290 SL Using GC-MS. Retrieved from [Link]

  • Kóti, J., & Kupai, J. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods, 5(15), 4005-4009.
  • Li, J., Wang, Y., Zhang, Y., & Wang, Q. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2450.
  • Keglevich, G., & Kovács, T. (2021).
  • Yoshifuji, M., Toyota, K., & Abe, M. (2001). Preparation and 31 P NMR study of some low-coordinated organophosphorus compounds bearing the 2,4-Di-t-butyl-6-isopropylphenyl group. Tohoku University.
  • Edling, C., Ekberg, K., & Ahlborg, G. (1990). Long-term follow up of workers exposed to solvents. British Journal of Industrial Medicine, 47(11), 759-764.
  • Zhang, Y., Wang, Y., & Wang, Q. (2025).
  • Coriolis Pharma. (n.d.). Headspace Oxygen Analysis. Retrieved from [Link]

  • Fochi, I., Ciceri, E., & Huebschmann, H. J. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific.
  • protocols.io. (2022).
  • U.S. Environmental Protection Agency. (1982).
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • Gonzalez-Miret, A., & Heredia, F. (2025). Effect of initial headspace oxygen level on growth and volatile metabolite production by the specific spoilage microorganisms of fresh-cut pineapple. Food Microbiology.
  • Kaczmarek, H., & Ołdak, D. (2023). Study on thermal stability and degradation kinetics of bio-based low-density polyethylene. Polimery, 68(1), 1-8.
  • Psomiadou, E., & Tsimidou, M. (2025). Effect of packaging material headspace, oxygen and light transmission, temperature and storage time on quality characteristics of extra virgin olive oil. Food Chemistry.

Sources

Technical Support Center: O,S-Diethyl Methylphosphonothioate (OSDEMP) Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stabilization and sample preparation of O,S-Diethyl methylphosphonothioate (OSDEMP) .

Current Status: Operational Topic: Minimizing Hydrolytic Degradation during Sample Preparation Audience: Analytical Chemists, Toxicologists, Drug Development Researchers[1]

Executive Summary: The Stability Challenge

O,S-Diethyl methylphosphonothioate (OSDEMP) (CAS: 2511-10-6) acts as a structural simulant for V-series nerve agents (like VX) and is a degradation product of specific organophosphorus pesticides.[1] Its analytical quantification is frequently compromised by the lability of the phosphorus-sulfur (P-S) bond .[1]

Unlike standard organophosphates, the P-S bond in OSDEMP renders it highly susceptible to nucleophilic attack (hydrolysis) , particularly in alkaline environments.[1] Successful quantification requires a sample preparation workflow that rigidly controls pH, temperature, and solvent interactions to prevent conversion into its primary degradation product, ethyl methylphosphonic acid (EMPA) .[1]

Mechanistic Insight: Why Hydrolysis Occurs

To prevent degradation, one must understand the breakdown pathway.[1] The P-S bond is the "weak link."[1]

OSDEMP_Hydrolysis cluster_conditions Catalytic Factors OSDEMP O,S-Diethyl methylphosphonothioate (Target Analyte) Transition Pentacoordinate Intermediate OSDEMP->Transition Rate Limiting Step OH_Ion Nucleophile (OH-) (Alkaline pH) OH_Ion->OSDEMP Attacks P center EMPA Ethyl methylphosphonic acid (Degradation Product) Transition->EMPA P-S Cleavage Ethanethiol Ethanethiol (Leaving Group) Transition->Ethanethiol Release High pH (>7.0) High pH (>7.0) Metal Ions (e.g., La3+) Metal Ions (e.g., La3+) Heat (>40°C) Heat (>40°C)

Figure 1: Hydrolysis Pathway of OSDEMP. The primary degradation route involves nucleophilic attack at the phosphorus center, leading to P-S bond cleavage.[1] This reaction is exponentially faster at pH > 7.[1]

Troubleshooting Guide (Q&A)
Category A: Aqueous Sample Extraction (Water, Serum, Urine) [1]

Q1: I am seeing low recovery of OSDEMP and high levels of EMPA in my aqueous samples. What is happening? Diagnosis: You are likely extracting at a neutral or basic pH.[1] The Science: The hydrolysis half-life of OSDEMP decreases drastically as pH rises.[1] At pH 8, the P-S bond cleaves rapidly.[1] The Fix:

  • Acidify immediately: Adjust sample pH to 4.0 – 5.0 using 0.1 M HCl or an acetate buffer.[1] This is the "stability window" for phosphonothioates.[1]

  • Avoid strong acids: Do not drop pH below 2.0, as acid-catalyzed hydrolysis can also occur (though slower than alkaline).[1]

Q2: Can I use methanol as a solvent for stock solutions or extraction? Diagnosis: Risk of solvolysis (transesterification).[1] The Science: In the presence of trace metal ions or Lewis acids, methanol can attack the P-S bond, replacing the -SEt group with -OMe (methanolysis).[1] The Fix:

  • Switch Solvents: Use Acetonitrile (ACN) , Dichloromethane (DCM) , or Ethyl Acetate .[1] These are non-nucleophilic aprotic solvents that stabilize the P-S bond.[1]

Category B: Instrumental Analysis (GC-MS)

Q3: My GC peaks for OSDEMP are tailing or showing "ghost" peaks. Diagnosis: Thermal degradation in the injector port. The Science: The P-S bond is thermally labile.[1] Hot, active sites (glass wool, metal liners) in the GC inlet catalyze the elimination of ethanethiol, converting OSDEMP to pyro-products before it reaches the column.[1] The Fix:

  • Inlet Temperature: Lower the inlet temperature. Do not exceed 200°C if possible.[1]

  • Liner Choice: Use a deactivated, cyclo-double-gooseneck liner to minimize contact with hot metal surfaces.

  • Injection Technique: Switch to Pulsed Splitless (to reduce residence time) or Cool On-Column injection.[1]

Optimized Experimental Protocols
Protocol 1: pH-Stabilized Liquid-Liquid Extraction (LLE)

Best for: Water, Urine, Plasma

Objective: Extract OSDEMP while inhibiting P-S cleavage.[1]

ParameterSpecificationReason
Sample Volume 1.0 mLMinimized to reduce solvent usage.
Buffer 0.5 mL Acetate Buffer (pH 4.5)Locks pH in the stability window.[1]
Extraction Solvent Dichloromethane (DCM) or Ethyl AcetateAprotic, efficient extraction of organophosphates.[1]
Agitation Vortex (30 sec)Rapid mass transfer limits water contact time.[1]
Separation Centrifuge (3000 x g, 5 min, 4°C)Cold centrifugation halts kinetic activity.[1]
Drying Anhydrous Sodium Sulfate (

)
CRITICAL: Removes trace water that causes hydrolysis during storage.[1]

Step-by-Step:

  • Aliquot 1 mL sample into a glass centrifuge tube.

  • Add 20 µL internal standard (e.g., deuterated OSDEMP or TEP).[1]

  • Immediately add 0.5 mL Acetate Buffer (pH 4.5). Vortex briefly.

  • Add 2 mL Dichloromethane (DCM).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 4°C to separate layers.

  • Transfer the lower organic layer to a clean vial containing 100 mg anhydrous

    
    .
    
  • Transfer dried solvent to a GC vial.[1] Analyze immediately or store at -20°C.

Protocol 2: Solid Phase Extraction (SPE)

Best for: Complex matrices (Soil extracts, dirty plasma)[1]

Workflow Logic:

SPE_Workflow Start Sample Pre-treatment (Adjust to pH 4.5) Condition Condition Cartridge (MeOH -> Water pH 4.5) Start->Condition Load Load Sample (Slow flow rate) Condition->Load Wash Wash (5% MeOH in Water) Load->Wash Dry Dry Cartridge (Vacuum for 10 min) Wash->Dry Critical Step: Remove Water Elute Elute (Ethyl Acetate or DCM) Dry->Elute

Figure 2: SPE Workflow. The drying step is critical to prevent water carryover into the elution solvent, which would restart hydrolysis.

Recommended Cartridge: Polymeric Hydrophilic-Lipophilic Balance (HLB) or C18.[1] Avoid strong anion exchange (SAX) cartridges as the high pH elution required will destroy OSDEMP.[1]

Storage & Handling Specifications
VariableRecommendationScientific Rationale
Storage Temperature -20°C or -80°CArrhenius equation: Lower T exponentially slows hydrolysis rate (

).
Solvent for Standards Acetonitrile (Anhydrous)Prevents solvolysis; ACN is compatible with both GC and LC.[1]
Container Material Amber Silanized GlassPrevents adsorption to active glass sites and photodegradation.[1]
Max Hold Time < 24 Hours (in aqueous)Even at pH 4.5, slow hydrolysis occurs.[1] Extract immediately.
References
  • Reactions of O,S-Diethyl Methylphosphonothioate. (2011). Inorganic Chemistry. Investigates the metal-promoted methanolysis and hydrolysis kinetics of V-agent simulants. [1]

  • Hydrolysis of O,S-Diethyl Phenylphosphonothioate in Latex Dispersions. (2003). Langmuir. Details the base-catalyzed hydrolysis mechanisms and P-S bond cleavage ratios. [1]

  • Determination of Organophosphorus Nerve Agent Degradation Products. (2021). Journal of Analytical Toxicology. Discusses extraction conditions (acidic vs neutral) for preserving EMPA and parent compounds.

  • Stability of VX and its Simulants. (2008). Talanta. Provides comparative stability data for OSDEMP and related phosphonothioates in various solvents.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for O,S-Diethyl methylphosphonothioate (DEMP)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for O,S-Diethyl methylphosphonothioate (DEMP)

O,S-Diethyl methylphosphonothioate (DEMP) is an organophosphorus compound of significant interest in various scientific and regulatory fields. Its structural similarity to highly toxic chemical warfare agents, such as VX, makes it a crucial target for analytical monitoring in environmental samples, as well as a potential impurity or degradation product in pharmaceutical and industrial settings.[1][2][3][4] The accurate and reliable quantification of DEMP is paramount for ensuring public safety, environmental protection, and the quality of manufactured products.

This guide provides a comprehensive comparison of the primary analytical methodologies for the detection and quantification of DEMP. We will delve into the validation of these methods, offering a side-by-side analysis of their performance characteristics. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and validated methods for the analysis of DEMP.

Core Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] Guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for the validation of analytical methods.[6][7][8] The key parameters for validation include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[9]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methodologies for DEMP

The two primary analytical techniques for the determination of DEMP are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS).

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Causality Behind Performance
Specificity High, especially with high-resolution mass spectrometry. Potential for co-elution with matrix components.Very high, due to the selectivity of precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[11]LC-MS/MS offers superior specificity in complex matrices by filtering out background noise.
Linearity Good, typically with a correlation coefficient (r²) > 0.99 over a defined concentration range.Excellent, with r² > 0.995 being common across a wider dynamic range.The ionization efficiency in ESI can be more consistent over a broader concentration range compared to EI in GC-MS.
Accuracy (% Recovery) Generally 80-120%. Can be affected by sample preparation and matrix effects.Typically 90-110%. Less susceptible to certain matrix effects due to the specificity of MS/MS.The targeted nature of LC-MS/MS reduces the impact of interfering substances that can affect accuracy in GC-MS.
Precision (%RSD) Repeatability < 15%, Intermediate Precision < 20%.Repeatability < 10%, Intermediate Precision < 15%.The automated nature and milder ionization of LC-MS/MS often lead to better precision.
Limit of Detection (LOD) Low ng/mL to pg/mL range.High pg/mL to fg/mL range.LC-MS/MS generally provides lower detection limits due to reduced chemical noise and higher ionization efficiency for many compounds.
Limit of Quantitation (LOQ) Low ng/mL range.High pg/mL range.The enhanced sensitivity of LC-MS/MS directly translates to lower quantitation limits.
Robustness Moderate. Sensitive to changes in inlet temperature, carrier gas flow, and column condition.High. Less sensitive to minor variations in mobile phase composition and flow rate.The liquid phase separation in LC is often more forgiving to small operational variations than the gas phase separation in GC.
Sample Throughput Moderate. Runtimes can be longer, and inlet maintenance may be required more frequently.High. Faster run times are often achievable with modern UPLC/UHPLC systems.Shorter columns and faster gradients in LC can significantly increase sample throughput.

Experimental Protocols

Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for DEMP

This protocol outlines the validation of a GC-MS method for the quantification of DEMP in a non-complex matrix like a process stream or a simple environmental sample.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Sample Collection & Spiking with Internal Standard B Liquid-Liquid Extraction (LLE) with Dichloromethane A->B C Concentration of Extract B->C D Injection into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (Scan or SIM) E->F G Peak Integration & Quantification F->G H Validation Parameter Assessment (Linearity, Accuracy, Precision, etc.) G->H I Final Report Generation H->I

Caption: GC-MS analytical workflow for DEMP.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of DEMP in methanol.

    • Serially dilute the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To 1 mL of sample, add an internal standard (e.g., tri-n-butyl phosphate).

    • Perform a liquid-liquid extraction with 5 mL of dichloromethane.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DEMP and the internal standard.

  • Validation Experiments:

    • Specificity: Analyze blank matrix samples to check for interferences at the retention time of DEMP.

    • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/internal standard) versus concentration.

    • Accuracy and Precision: Analyze six replicates of the QC samples on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate variations to method parameters (e.g., inlet temperature ±5°C, oven ramp rate ±2°C/min) and assess the impact on the results.

Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for DEMP

This protocol is suitable for the ultra-trace quantification of DEMP in complex biological matrices such as plasma or urine.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Sample Aliquoting & Spiking with Isotopically Labeled IS B Protein Precipitation or Solid Phase Extraction (SPE) A->B C Evaporation & Reconstitution in Mobile Phase B->C D Injection into UHPLC C->D E Gradient Elution & Separation D->E F Tandem MS Detection (MRM) E->F G Peak Integration & Ratio Calculation F->G H Comprehensive Validation Assessment G->H I Bioanalytical Report Compilation H->I

Caption: LC-MS/MS bioanalytical workflow for DEMP.

Methodology:

  • Preparation of Standards and QCs:

    • Prepare standards and QCs as described for the GC-MS method, but in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation:

    • To 100 µL of sample, add an isotopically labeled internal standard (e.g., DEMP-d10).

    • For Protein Precipitation: Add 300 µL of acetonitrile, vortex, and centrifuge.

    • For Solid Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to extract the analyte and remove interferences.

    • Evaporate the supernatant or SPE eluate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to resolve DEMP from matrix components.

    • Flow Rate: 0.4 mL/min.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for DEMP and one for the internal standard.

  • Validation Experiments:

    • Follow the same validation experiments as for the GC-MS method, with a particular focus on:

    • Matrix Effect: Evaluate the suppression or enhancement of the analyte signal by co-eluting matrix components by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[12][13]

    • Stability: Assess the stability of DEMP in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Expert Insights and Method Selection

The choice between GC-MS and LC-MS/MS for the analysis of DEMP is driven by the specific requirements of the application.

  • GC-MS is a robust and reliable technique that is well-suited for routine analysis in less complex matrices. Its extensive libraries of mass spectra can be invaluable for the identification of unknown compounds.[3] However, the requirement for volatility and thermal stability can be a limitation for some analytes and may necessitate derivatization.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity, selectivity, and throughput, particularly in complex biological matrices.[11][14][15] The ability to analyze polar and non-volatile compounds without derivatization is a significant advantage. The use of isotopically labeled internal standards in LC-MS/MS can effectively compensate for matrix effects and variations in instrument response, leading to highly accurate and precise results.

Trustworthiness: Building Self-Validating Systems

To ensure the ongoing validity of the analytical results, the following elements should be incorporated into the routine use of these methods:

  • System Suitability Tests: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic and mass spectrometric systems.

  • Internal Standards: The use of an appropriate internal standard in every sample is crucial for correcting for variability in sample preparation and instrument response.

  • Quality Control Samples: The inclusion of QC samples at multiple concentration levels in each analytical batch provides a real-time assessment of the method's accuracy and precision.

  • Regular Calibration: The instrument should be calibrated regularly with a fresh set of calibration standards to ensure the accuracy of the quantification.

By implementing these measures, the analytical method becomes a self-validating system, providing a high degree of confidence in the generated data.

References

  • D'Agostino, P. A., & Chenier, C. L. (2000). Analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) and its degradation products by packed capillary liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 896(1-2), 129–137. [Link]

  • ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]

  • Savelieva, E. I., et al. (2021). Determination of O-isobutyl-S-[(2-diethylamino)ethyl] methylphosphonothioate and the hydrolysis toxic product traces by liquid chromatography-tandem mass-spectrometry. Analitika i kontrol', 25(1), 43-52. [Link]

  • PubMed. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. [Link]

  • Ravichandran, V., et al. (2010). Validation of analytical methods–strategies & singficance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22. [Link]

  • MDPI. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. [Link]

  • National Center for Biotechnology Information. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

  • PubChem. (n.d.). O-Ethyl methylphosphonothioate. [Link]

  • ResearchGate. (n.d.). Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). VX (nerve agent). [Link]

  • NIST. (n.d.). Diethyl methylphosphonothioate. [Link]

  • MDPI. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]

  • ResearchGate. (n.d.). Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry. [Link]

  • Sannova. (n.d.). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. [Link]

  • SciELO. (n.d.). Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

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A Comparative Analysis of Cholinesterase Inhibition by O,S-Diethyl methylphosphonothioate and Paraoxon

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the cholinesterase-inhibiting properties of two potent organophosphorus compounds: O,S-Diethyl methylphosphonothioate (DEMP) and paraoxon. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes experimental data and established scientific principles to elucidate the key differences in their chemical properties, inhibitory mechanisms, and toxicological profiles.

Introduction to the Inhibitors

O,S-Diethyl methylphosphonothioate (DEMP) and paraoxon are members of the organophosphate (OP) class of chemical compounds.[1] While sharing a common mode of action, their structural nuances lead to significant differences in their interaction with biological targets. Paraoxon is the active metabolite of the insecticide parathion and is a well-characterized, highly potent acetylcholinesterase (AChE) inhibitor.[2][3][4] DEMP, a thiophosphonate, is also recognized as a cholinesterase inhibitor and serves as a subject of toxicological and mechanistic studies.[5]

The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase, an enzyme critical for the termination of nerve impulses.[1] By inhibiting AChE, these compounds cause an accumulation of the neurotransmitter acetylcholine in synaptic clefts, leading to a state of hyperstimulation of cholinergic receptors, which can result in a severe toxicological syndrome known as a cholinergic crisis, potentially leading to respiratory failure and death.[1][6][7] This guide will dissect and compare the specifics of their inhibitory actions.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and properties of DEMP and paraoxon, which are summarized in the table below. The presence of a sulfur atom in the P=S (thiono) or P-S (thiolo) bond in phosphonothioates, versus the P=O (oxon) bond in phosphates, significantly influences their electrophilicity and, consequently, their reactivity with the cholinesterase active site.

PropertyO,S-Diethyl methylphosphonothioate (DEMP) Paraoxon
Chemical Structure
IUPAC Name S-Ethyl O-ethyl methylphosphonothioateDiethyl 4-nitrophenyl phosphate[2]
CAS Number 2511-10-6311-45-5[2]
Molecular Formula C5H13O2PSC10H14NO6P[2]
Molar Mass 168.19 g/mol 275.197 g/mol [2]

The Molecular Mechanism of Cholinesterase Inhibition

The toxicological effects of both DEMP and paraoxon are initiated by the same fundamental biochemical event: the irreversible inhibition of acetylcholinesterase (AChE) and, to a varying extent, butyrylcholinesterase (BChE). This inhibition occurs through the phosphylation of a critical serine residue within the enzyme's active site.[1][6][8]

The process can be described as follows:

  • Binding: The organophosphate molecule docks within the active site of the cholinesterase enzyme.

  • Phosphylation: The phosphorus atom of the inhibitor is subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the enzyme's catalytic triad.[8][9] This results in the formation of a stable, covalent bond between the organophosphate and the enzyme.

  • Inactivation: The phosphylated enzyme is rendered catalytically inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[6]

  • Aging: Over time, the phosphylated enzyme complex can undergo a process called "aging," which involves the dealkylation of the bound organophosphate. This further strengthens the bond and makes reactivation by oxime antidotes impossible.[6]

The accumulation of acetylcholine that follows leads to the overstimulation of muscarinic and nicotinic receptors, manifesting as the clinical signs of organophosphate poisoning.[3]

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Hydrolysis Hydrolysis ACh->Hydrolysis AChE_active Active AChE AChE_active->Hydrolysis Catalyzes AChE_inhibited Phosphylated AChE (Inactive) Stimulation Continuous Stimulation Receptor->Stimulation OP Organophosphate (DEMP or Paraoxon) OP->AChE_active Covalent Bonding (Phosphylation)

Caption: Mechanism of Cholinesterase Inhibition by Organophosphates.

Comparative Analysis of Inhibitory Potency

The potency of a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its bimolecular inhibitory rate constant (kᵢ). A lower IC50 value indicates a higher inhibitory potency. While specific IC50 values for DEMP are less commonly reported in readily available literature compared to the extensively studied paraoxon, comparisons with structurally similar compounds and available data provide valuable insights. Paraoxon is known to be an exceptionally potent inhibitor of AChE.[2]

Studies comparing paraoxon with other organophosphates, such as chlorpyrifos-oxon, have established detailed kinetic profiles. For instance, at concentrations of 1-100 nM, the kᵢ value for paraoxon's inhibition of rat brain AChE was determined to be 0.0216 nM⁻¹h⁻¹.[8] This highlights its rapid rate of enzyme inactivation. Research on a related compound, O,S-diethyl phenylphosphonothioate (DEPP), showed IC50 values in the low micromolar range against human AChE and equine BChE, suggesting that phosphonothioates like DEMP are effective inhibitors, though their potency can be influenced by the specific alkyl and aryl groups attached to the phosphorus center.[10]

InhibitorTarget EnzymeIC50 ValueBimolecular Rate Constant (kᵢ)
Paraoxon Rat Brain AChEVaries by species and conditions[6]0.0216 nM⁻¹h⁻¹ (at 1-100 nM)[8]
O,S-Diethyl Phenylphosphonothioate (S-DEPP) Human AChELow µM range[10]~0.10 min⁻¹ (k₂)[10]
O,S-Diethyl Phenylphosphonothioate (S-DEPP) Equine BChELow µM range[10]~0.10 min⁻¹ (k₂)[10]

Experimental Protocol: The Ellman Assay for Cholinesterase Inhibition

The Ellman assay is the standard colorimetric method for measuring cholinesterase activity and is ubiquitously used to determine the inhibitory potential of compounds like DEMP and paraoxon.[11][12][13][14]

Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh), yielding thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the "Ellman's reagent," to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically by its absorbance at 412 nm.[11][12][15] The rate of color formation is directly proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCh).

    • Prepare a stock solution of the chromogen, DTNB, in the phosphate buffer.

    • Prepare stock solutions of the inhibitors (DEMP and paraoxon) in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions to determine the IC50 value.

    • Prepare the enzyme solution (e.g., purified AChE from electric eel or human erythrocytes, or BChE from equine serum) in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer.

    • Add a specific volume of the inhibitor solution (or solvent for control wells).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCh substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16]

G cluster_workflow Ellman Assay Workflow start Prepare Reagents (Buffer, Enzyme, ATCh, DTNB, Inhibitors) plate_prep Pipette Buffer, Inhibitor, and Enzyme into 96-well plate start->plate_prep incubation Pre-incubate to allow Enzyme-Inhibitor interaction plate_prep->incubation add_dtnb Add DTNB Solution incubation->add_dtnb add_atch Initiate Reaction: Add ATCh Substrate add_dtnb->add_atch measure Measure Absorbance at 412 nm (Kinetic Read) add_atch->measure analysis Calculate Reaction Rates and % Inhibition measure->analysis ic50 Plot Dose-Response Curve and Determine IC50 analysis->ic50

Caption: Experimental Workflow for the Ellman's Assay.

Synthesis, Handling, and Safety Precautions

Given their high toxicity, the synthesis and handling of DEMP and paraoxon require stringent safety protocols.

  • Synthesis: The synthesis of DEMP can be achieved via a multi-step process starting from dimethyl methylphosphonate (DMMP). Paraoxon is the active metabolite of parathion, which is synthesized industrially.[17] Purification of these compounds often involves techniques like washing with low-boiling aliphatic hydrocarbons and aqueous alkaline solutions, followed by treatment with adsorbents.[18]

  • Safety and Handling: Organophosphates are extremely hazardous and can be absorbed through the skin, inhalation, or ingestion.[2][19] All manipulations must be conducted in a certified chemical fume hood.

    • Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. For handling concentrated solutions or solids, double gloving and additional protective clothing may be necessary.[20]

    • Decontamination: In case of a spill, the area should be decontaminated immediately. All contaminated clothing must be removed, and the affected skin washed thoroughly with soap and water multiple times.[20][21]

    • Exposure Response: Accidental exposure constitutes a medical emergency. Symptoms can include miosis (pinpoint pupils), salivation, sweating, muscle tremors, confusion, and respiratory distress.[7] Immediate medical attention is critical. Antidotes such as atropine and oxime reactivators (e.g., pralidoxime) are used to treat organophosphate poisoning.[6]

Toxicological Profile and In Vivo Effects

Paraoxon is a potent neurotoxin that triggers a cascade of excitotoxic events in vivo.[4] Acute exposure leads to a rapid onset of cholinergic signs. Dose-dependent effects in rats include piloerection, fasciculations, tremors, seizures, and ataxia, with higher doses leading to earlier onset and greater intensity of these symptoms.[22] The excitotoxicity is linked to the overstimulation of cholinergic receptors, which in turn enhances glutamate release, leading to potential neuronal damage and neurodegeneration.[4]

While detailed comparative in vivo studies for DEMP are less prevalent in the literature, its classification as a cholinesterase inhibitor implies a similar toxicological profile driven by acetylcholine accumulation.[5] The difference in potency observed in vitro would likely translate to different dose-response relationships in vivo. The specific chemical structure of each compound also affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial determinants of overall toxicity.

Conclusion

O,S-Diethyl methylphosphonothioate and paraoxon are potent organophosphate inhibitors of cholinesterases, acting through the covalent phosphylation of the enzyme's active site serine. Paraoxon is an exceptionally powerful inhibitor with well-documented, rapid kinetics and severe in vivo toxicological consequences. DEMP, as a phosphonothioate, also functions as an effective inhibitor. The primary structural difference—the P-S-C linkage in DEMP versus the P-O-Ar linkage in paraoxon—influences the electrophilicity of the phosphorus center and thus the kinetics of inhibition.

This guide underscores the necessity for rigorous, standardized comparative studies, such as the Ellman assay, to precisely quantify the inhibitory potency (IC50) of these and other novel compounds. A thorough understanding of their structure-activity relationships, kinetic profiles, and toxicological effects is paramount for professionals in toxicology, pharmacology, and the development of countermeasures for organophosphate exposure. The extreme toxicity of both compounds mandates the strictest adherence to safety protocols during all handling and experimental procedures.

References

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